SB-3CT

Catalog No.
S549042
CAS No.
292605-14-2
M.F
C15H14O3S2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-3CT

CAS Number

292605-14-2

Product Name

SB-3CT

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N

SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

solubility

Soluble in DMSO, not in water

Synonyms

(4-phenoxyphenylsulfonyl)methylthiirane, SB 3CT compound, SB-3CT, SB-3CT compound

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

The exact mass of the compound 2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is 306.0384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: Mechanism-Based Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT operates as a mechanism-based inhibitor, also described as a pathologically activated therapy (PAT) [1]. Its action involves a unique, multi-step process that leverages the enzyme's own activity to achieve inhibition.

  • Binding and Deprotonation: The inhibitor first binds non-covalently to the active site of a gelatinase (MMP-2 or MMP-9). The catalytic zinc ion in the enzyme's active site then coordinates with the sulfur atom of the thiirane ring. This interaction facilitates the enzyme-catalyzed deprotonation of the proton at the carbon alpha to the sulfone group [2] [3].
  • Ring Opening and Covalent Bond Formation: The deprotonation triggers a β-elimination reaction, leading to the opening of the thiirane ring. This results in the formation of a tight-binding, bidentate complex where the sulfur and the enolate oxygen of the inhibitor chelate the catalytic zinc ion [4] [3]. This ring-opened product is generated within the enzyme's active site, making it a highly potent inhibitor.

The following diagram visualizes this mechanism:

G Start This compound with thiirane ring Step1 1. Binding & Deprotonation MMP-2/9 active site binds inhibitor and catalyzes C-H deprotonation Start->Step1 Step2 2. Thiirane Ring Opening β-elimination reaction triggered Step1->Step2 Step3 3. Zinc Chelation Ring-opened product chelates catalytic Zn²⁺ ion Step2->Step3 End Enzyme permanently inhibited (Covalent, tight-binding complex) Step3->End

This compound Mechanism-Based Inhibition Pathway

This mechanism is highly selective for gelatinases over other MMPs due to the specific architectural and chemical features of the gelatinase active site that facilitate this unique catalytic process [2] [4].

Quantitative Inhibition Profile

This compound exhibits potent and selective inhibition against its primary targets. The table below summarizes its quantitative inhibitory profile.

Target Inhibition Constant (Kᵢ) Inhibition Type Specificity Rationale
MMP-2 (Gelatinase A) 13.9 nM [5] Slow-binding, mechanism-based [2] Selective for gelatinases due to unique active site features enabling the mechanism-based inhibition [2] [4].
MMP-9 (Gelatinase B) 120 - 600 nM [6] [5] Slow-binding, mechanism-based [2]
Other MMPs Significantly weaker [2] - Lack of efficient catalysis for the ring-opening reaction in non-gelatinase MMPs [2].

Structural Determinants of Activity

Structure-activity relationship (SAR) studies reveal that specific structural components of the this compound molecule are critical for its potency [2].

  • Sulfonylmethylthiirane Group: This moiety is essential. The sulfone group activates the adjacent proton for abstraction, and the thiirane ring is the key warhead that opens in the active site. Replacing the sulfone with ketones, oximes, or sulfoxides, or altering the distance between the sulfone and the thiirane, leads to a dramatic loss of potency [2].
  • Diaryl Ether Moiety: The 4-phenoxyphenyl group is crucial for optimal activity. It is believed to occupy a deep S1' pocket within the gelatinase active site, enhancing binding affinity. Biphenyl analogues or removal of the terminal phenyl ring result in less effective inhibitors [2].
  • Terminal Phenyl Ring Substitution: While the core diaryl ether is vital, certain substitutions (e.g., at the para position) on the terminal phenyl ring can enhance metabolic stability and, in some cases, improve inhibitory activity [2].

Research Applications & Protocols

This compound has demonstrated efficacy in various preclinical disease models, primarily through its protection of the neurovascular unit and modulation of the immune microenvironment. Key findings and typical experimental protocols are summarized below.

Disease Model Key Findings Typical Dosing Protocol
Ischemic Stroke Reduced infarct volume, ameliorated neurobehavioral deficits, protected blood-brain barrier (BBB) integrity by preventing degradation of laminin and tight-junction proteins (ZO-1, occludin) [1] [7]. 25 mg/kg, i.p. or i.v.; administered at 2 and 4 hours post-ischemia [1].
Traumatic Brain Injury (TBI) Improved motor and cognitive function, preserved hippocampal neurons, reduced caspase-3 activation and neurodegeneration [8]. 50 mg/kg, i.p.; administered at 30 min, 6 h, and 12 h post-TBI [8].
Cancer (Bone Metastasis) Inhibited intraosseous tumor growth, osteolysis (bone degradation), and angiogenesis; reduced tumor vascular density [9] [5]. 50 mg/kg/d, i.p. [9] [5].
Cancer Immunotherapy Modulated tumor immune microenvironment; reduced PD-L1 expression on cancer cells; enhanced efficacy of anti-PD-1 and anti-CTLA-4 therapy [10]. 25 mg/kg; in combination with immune checkpoint blockers [10].
Detailed In Vitro Protocol: T Cell-Mediated Tumor Killing Assay [10]

This protocol is used to study the effect of this compound on immune cell function.

  • T Cell Activation: Human peripheral blood mononuclear cells (PBMCs) are cultured in a specialized serum-free medium and activated using a CD3/CD28/CD2 T cell activator and interleukin-2 (IL-2 at 1000 U/mL) for one week.
  • Co-culture Setup: Cancer cells are allowed to adhere to plates overnight. The pre-activated T cells are then added to the cancer cells.
  • Inhibitor Treatment: this compound is added to the co-culture at a concentration of 25 µM, along with anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL).
  • Incubation and Assay: The co-culture is incubated for 48 hours, after which tumor cell killing or T cell activity is measured.

The workflow for studying this compound in cancer immunotherapy is as follows:

G A Activate T-cells from PBMCs (CD3/CD28/CD2 activator + IL-2) B Co-culture activated T-cells with cancer cells A->B C Treat with this compound (25 µM) + anti-CD3 + IL-2 B->C D Incubate for 48 hours C->D E Measure outcomes: Tumor cell killing, T-cell activity, PD-L1 levels D->E

Experimental Workflow for T-cell Co-culture Assay

Formulation and Stability

For research use, this compound is typically dissolved in DMSO at a high concentration (e.g., 61 mg/mL, ~199 mM) for in vitro studies [5]. For in vivo administration in animal models, it is commonly formulated as a homogeneous suspension in a 1% carboxymethyl cellulose sodium salt (CMC-Na) solution at a concentration of ≥5 mg/mL [5]. The solid compound should be stored desiccated at -20°C [6].

References

SB-3CT discovery and development background

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Discovery Background

SB-3CT, chemically known as 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane, is a small molecule with a molecular weight of 306.40 g/mol (CAS Number 292605-14-2) [1] [2].

The inhibitor was invented by Brown et al. in 2000 [3]. Its mechanism is notable as this compound is a mechanism-based inhibitor (or "kcat inhibitor"). It involves a rate-limiting, gelatinase-catalyzed opening of the thiirane ring, generating a thiolate that binds tightly and selectively to the active site of the enzyme [3] [4].

Inhibition Specificity and Potency

This compound is highly selective for MMP-2 and MMP-9 over other MMPs. The table below summarizes its inhibition constants:

Target Ki Value Specificity Notes
MMP-2 (Gelatinase A) 13.9 nM [3] [2] Highly selective; Ki values for other tested MMPs are in the micromolar range [3].
MMP-9 (Gelatinase B) 600 nM [3] (also reported as 400 nM [4])

Detailed Experimental Protocols

In Vitro T Cell-Mediated Tumor Killing Assay

This protocol evaluates how this compound influences the immune system's ability to kill cancer cells [5].

  • Cell Co-culture: Cancer cells are allowed to adhere to a plate overnight. Activated human T cells are then added at a ratio of 3 T cells to 1 cancer cell.
  • Treatment: The co-culture is treated with This compound (25 μM) or a vehicle control for 48 hours.
  • Activation & Measurement: The assay is performed in the presence of anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL). Tumor cell killing is assessed after the incubation period.
In Vivo Administration for Neurological Disease Models

This compound is effective in treating brain injuries due to its ability to cross the blood-brain barrier [4]. A common dosing regimen in rat models of Traumatic Brain Injury is:

  • Dosage: 50 mg/kg [6].
  • Route: Intraperitoneal (i.p.) injection.
  • Vehicle: 10% Dimethyl Sulfoxide (DMSO) in saline [6].
  • Dosing Schedule: Administered at 30 minutes, 6 hours, and 12 hours after the induced injury [6].

Pharmacokinetics and Brain Penetration

This compound has favorable pharmacokinetic properties for targeting central nervous system conditions [4].

  • Brain Penetration: After a single i.p. dose (25 mg/kg) in mice, this compound rapidly appears in the brain, with a brain-to-plasma AUC ratio of 0.68, confirming efficient BBB crossing [4].
  • Rapid Distribution: The distribution half-life (t1/2α) is 4.8 minutes [4].
  • Metabolite Activity: this compound is metabolized to a hydroxylated compound that is also an active gelatinase inhibitor and crosses the BBB [4].

Biological Functions and Preclinical Applications

This compound modulates multiple pathological processes by inhibiting MMP-2 and MMP-9. The diagram below summarizes its mechanisms and therapeutic effects.

G SB3CT This compound Inhibitor MMP2 MMP-2 SB3CT->MMP2 Inhibits MMP9 MMP-9 SB3CT->MMP9 Inhibits Mech3 Protects Blood- Brain Barrier MMP2->Mech3 Mech1 Downregulates Tumor PD-L1 MMP9->Mech1 Mech2 Enhances T-cell Mediated Killing MMP9->Mech2 MMP9->Mech3 Mech4 Modulates Microglial Polarization (M1/M2) MMP9->Mech4 Mech5 Reduces Neuroinflammation MMP9->Mech5 App1 Cancer Immunotherapy (Combination with ICB) Mech1->App1 Mech2->App1 App2 Ischemic Stroke Mech3->App2 App3 Traumatic Brain Injury Mech3->App3 App4 Spinal Cord Injury Mech3->App4 App5 Perioperative Neurocognitive Disorders (PND) Mech4->App5 Mech5->App5

The following table summarizes key findings from preclinical studies investigating this compound:

Disease Model Key Findings Citation
Cancer (Immunotherapy) Reduced tumor burden; improved efficacy of anti-PD-1/CTLA-4 therapy; downregulated PD-L1 in cancer cells. [5]
Traumatic Brain Injury Improved motor and cognitive function; preserved hippocampal neurons; reduced neurodegeneration and caspase-3. [6]
Perioperative Neurocognitive Disorders Reversed surgery-induced learning/memory deficits; reduced neuroinflammation; modulated microglial polarization. [7]
Cerebral Vasospasm (SAH) Attenuated cerebral vasospasm after subarachnoid hemorrhage; reduced MMP-9 expression in basilar artery. [8]
Ischemic Stroke & Spinal Cord Injury Showed efficacy in reducing neuronal apoptosis, laminin degradation, and inflammatory cell infiltration. [4]

Future Research and Development Context

This compound represents a step toward more selective MMP inhibition. Early broad-spectrum MMP inhibitors failed in clinical trials for cancer, largely due to lack of specificity and adverse effects [9]. This compound's selectivity helps avoid these issues. Current research focuses on its application in inflammatory and neurological diseases rather than cancer alone [9].

References

Experimental Protocols for Validating SB-3CT Activity

Author: Smolecule Technical Support Team. Date: February 2026

To demonstrate the efficacy and mechanism of SB-3CT, researchers use a combination of in vitro and in vivo experiments. Key methodologies from recent studies are summarized below.

Experiment Type Protocol Summary Key Findings / Readouts
In Vitro Cell Culture Human cancer cell lines (A375, SK-MEL-28, LLC) treated with this compound (e.g., 25 µM for 48h) [1]. Reduction in PD-L1 mRNA & protein levels [1].
T-cell Mediated Tumor Killing Co-culture of cancer cells with activated human T cells (1:3 ratio) in presence of this compound (25 µM) [1]. Enhanced T cell activity and tumor cell killing [1].
Gelatin Zymography Analysis of MMP-2/9 activity in tissue samples (e.g., aorta abdominalis) [2]. Reduced gelatinolytic activity in this compound treated groups [2].
In Vivo Administration (Rodents) Intraperitoneal injection; common regimens: 25 mg/kg at 2h & 4h post-op [3], or 50 mg/kg at 30min, 6h, & 12h post-injury [4]. Improved cognitive/motor function, reduced neuronal loss, attenuated neuroinflammation, lower blood pressure in disease models [2] [3] [4].

Diagram of this compound's Role in a Key Signaling Pathway

Based on research findings, the following diagram illustrates how this compound modulates the neuroinflammatory pathway in conditions like Perioperative Neurocognitive Disorders (PND). This pathway is crucial for understanding its therapeutic effects.

Surgery Surgery MMP9_Upregulation MMP9_Upregulation Surgery->MMP9_Upregulation M1_Microglia M1_Microglia MMP9_Upregulation->M1_Microglia BBB_Breakdown BBB_Breakdown MMP9_Upregulation->BBB_Breakdown Neuroinflammation Neuroinflammation Cognitive_Impairment Cognitive_Impairment Neuroinflammation->Cognitive_Impairment M1_Microglia->Neuroinflammation SB3CT SB3CT SB3CT->MMP9_Upregulation Inhibits Reduced_Inflammation Reduced_Inflammation SB3CT->Reduced_Inflammation Neuroprotection Neuroprotection Reduced_Inflammation->Neuroprotection

This compound inhibits MMP-9, reducing neuroinflammation and cognitive decline.

Key Insights for Research and Development

  • Specificity is Key: Unlike broad-spectrum MMP inhibitors that caused adverse effects like joint fibrosis in clinical trials, this compound's high selectivity for MMP-2/9 contributes to its favorable profile in preclinical models and makes it a valuable tool for research [1] [4] [5].
  • Therapeutic Synergy: this compound has shown promise in enhancing the efficacy of other treatments. Notably, it modulates the tumor immune microenvironment and improves the effectiveness of anti-PD-1 and anti-CTLA-4 immune checkpoint blockade therapy in mouse models of cancer [1].
  • Versatile Preclinical Efficacy: The inhibitor's beneficial effects extend across a wide range of disease models, demonstrating its potential as a therapeutic candidate not only in neurological conditions but also in oncology [1], pre-eclampsia [2], and other pathologies driven by MMP-2/9 activity.

References

SB-3CT solubility DMSO ethanol stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Solution Preparation

The table below summarizes the quantitative solubility data for SB-3CT from two reputable biological suppliers.

Solvent Max Concentration (mg/mL) Max Concentration (mM) Source
DMSO 30.64 - 61 mg/mL 100 - 199.08 mM [1] [2]
Ethanol 6.13 - 10 mg/mL 20 mM [1] [2]
Water Insoluble Insoluble [1]

Protocol for Preparing Stock Solutions

Here is a detailed methodology for preparing stock solutions based on the solubility data.

  • General Calculation: Use the molecular weight of 306.40 g/mol and the formula: Mass (mg) = Desired Molarity (mM) × Volume (mL) × Molecular Weight.
  • Using DMSO:
    • Saturation Point: Up to 61 mg/mL [1].
    • Critical Note: Use fresh, dry DMSO. Moisture-absorbing DMSO can significantly reduce solubility [1].
    • Example: To prepare 1 mL of a 100 mM stock solution, dissolve 30.64 mg of this compound in 1 mL of dry DMSO [2].
  • Using Ethanol:
    • Saturation Point: Up to 10 mg/mL [1].
    • Example: To prepare 1 mL of a 20 mM stock solution, dissolve 6.13 mg of this compound in 1 mL of ethanol [2].

Important Technical Notes

  • Aliquot and Store: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store at -20°C [2].
  • For In Vivo Studies: If a non-DMSO vehicle is needed for animal studies, a homogeneous suspension can be prepared using 0.5% Carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [1].
  • Metabolite Consideration: Be aware that this compound is metabolized in vivo to p-hydroxy this compound, which is a more potent inhibitor of MMP-9 [3] [4].

Experimental Context from Research

This compound is a selective gelatinase inhibitor, and its application in experiments is well-documented.

G SB3CT SB3CT MMP2 MMP-2 (Ki = 13.9-28 nM) SB3CT->MMP2 Neuroprotection Neuroprotection MMP2->Neuroprotection MMP9 MMP-9 (Ki = 160-600 nM) MMP9->Neuroprotection Reduced Lesion Volume Reduced Lesion Volume Neuroprotection->Reduced Lesion Volume Preserved Neurons Preserved Neurons Neuroprotection->Preserved Neurons Improved Neurological Outcome Improved Neurological Outcome Reduced Lesion Volume->Improved Neurological Outcome Improved Behavioral Performance Improved Behavioral Performance Preserved Neurons->Improved Behavioral Performance In Vivo Model In Vivo Model Traumatic Brain Injury (TBI) Traumatic Brain Injury (TBI) In Vivo Model->Traumatic Brain Injury (TBI) Focal Cerebral Ischemia Focal Cerebral Ischemia In Vivo Model->Focal Cerebral Ischemia Bone Metastasis Model Bone Metastasis Model In Vivo Model->Bone Metastasis Model Dosing Common In Vivo Dosing 25-50 mg/kg Intraperitoneal (i.p.) Traumatic Brain Injury (TBI)->Dosing Focal Cerebral Ischemia->Dosing Bone Metastasis Model->Dosing

Based on established research protocols, here are typical experimental parameters:

  • In Vitro Cell Culture: this compound has been used at concentrations such as 0.1 μM in HCC cell lines [1].
  • In Vivo Administration: Common doses in rodent studies are 25 mg/kg to 50 mg/kg, often administered via intraperitoneal (i.p.) injection [1] [5].
  • Key Findings: Treatment with this compound has demonstrated significant efficacy in reducing brain lesion volume after injury and preserving neurons, leading to improved behavioral and neurological outcomes [5].

References

Inhibition Profile & Molecular Properties of SB-3CT

Author: Smolecule Technical Support Team. Date: February 2026

Parameter MMP-2 (Gelatinase A) MMP-9 (Gelatinase B) Other MMPs (Select Examples)

| Ki (Inhibition Constant) | 13.9 nM [1] [2] [3] | 600 nM [1] [2] [3] | MMP-1: 206 µM MMP-3: 15 µM MMP-7: 96 µM [1] [2] | | Mechanism | Competitive, mechanism-based inhibitor [4] [2] | Competitive, mechanism-based inhibitor [4] [2] | — | | Molecular Formula | C₁₅H₁₄O₃S₂ [1] [5] [3] | | | | Molecular Weight | 306.4 Da [1] [5] [3] | | | | CAS Number | 292605-14-2 [1] [5] [2] | | | | Solubility | Soluble in DMSO (≥ 50 mg/mL) and ethanol [1] [5] | | | | Blood-Brain Barrier | Permeable [1] [6] [3] | | |

Mechanism of Action

SB-3CT operates through a unique mechanism-based inhibition pathway rather than simple competitive binding. The process can be summarized as follows [4]:

  • Initial Binding: this compound docks into the active site of MMP-2/9.
  • Deprotonation: The carboxylate group of the catalytic glutamate residue (Glu404 in MMP-2) abstracts a proton from the methylene group situated between the sulfone and the thiirane (three-membered sulfur ring) of this compound.
  • Ring Opening: This deprotonation initiates the opening of the thiirane ring.
  • Zinc Coordination: The resulting thiolate product coordinates strongly with the catalytic zinc ion in the enzyme's active site, forming a stable complex that inactivates the enzyme.

The diagram below illustrates this inhibition mechanism.

G R This compound in Active Site TS Deprotonation & Thiirane Ring Opening R->TS Glu404 Deprotonation P Stable Zinc-Thiolate Complex TS->P Zn²⁺ Coordination

This compound inhibition mechanism involving deprotonation and zinc coordination.

Computational QM/MM studies have shown that the ring-opening reaction for the thiirane in this compound is more favorable than for its oxirane analog, contributing to its potency [4].

Key Experimental & Research Applications

This compound has been utilized in various preclinical research contexts, demonstrating efficacy in modulating disease processes.

In Cancer Research and Immunotherapy

This compound has shown promise in modulating the tumor microenvironment. Research indicates that this compound treatment can reduce tumor burden and enhance the efficacy of immune checkpoint blockade therapy. The mechanism involves downregulating PD-L1 at the mRNA and protein levels in cancer cells, thereby improving anti-tumor immunity [7] [8]. Combinations of this compound with anti-PD-1 or anti-CTLA-4 antibodies have demonstrated improved control of both primary and metastatic tumors in mouse models [7].

In Models of Central Nervous System (CNS) Injury

This compound provides neuroprotective effects in traumatic brain injury. A study on rats with fluid percussion-induced TBI demonstrated that administering this compound (50 mg/kg, intraperitoneally) at 30 minutes, 6 hours, and 12 hours post-injury resulted in significant improvements in motor function, spatial learning, and memory. It also reduced acute neurodegeneration and long-term neuronal loss in the hippocampus [6].

In Cardiovascular Disease Models

This compound has been effective in a rat model of pre-eclampsia. Specific inhibition of MMP-2 and MMP-9 by this compound significantly decreased elevated blood pressure, reduced serum levels and activity of these MMPs, and improved vascular remodeling [9].

Experimental Protocols from Research

In Vivo Administration (Rodent Models)
  • Dosage: 50 mg/kg body weight is a commonly used effective dose [6] [7].
  • Vehicle: 10% DMSO in saline [6].
  • Route of Administration: Intraperitoneal (i.p.) injection [6] [7].
  • Dosing Regimen: Variable depending on the model. Examples include:
    • Traumatic Brain Injury: Administer at 30 minutes, 6 hours, and 12 hours post-injury [6].
    • Cancer Models: Inject every other day for several weeks [7] [3].
In Vitro Cell Culture Treatment
  • Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 50 mg/mL or 10-50 mM). Aliquot and store at -20°C [1] [3].
  • Working Concentration: A typical effective concentration used in T cell-mediated tumor killing assays is 25 µM [7].
  • Control Setting: Always include a vehicle control (e.g., the same final concentration of DMSO, typically 0.1% or less) to account for solvent effects.

The following diagram outlines a common experimental workflow for in vivo and in vitro studies.

G Start Study Design InVivo In Vivo Model Start->InVivo InVitro In Vitro Model Start->InVitro DrugPrep Drug Preparation InVivo->DrugPrep InVitro->DrugPrep Admin Administration DrugPrep->Admin DrugPrep->Admin Analysis Outcome Analysis Admin->Analysis Admin->Analysis

General experimental workflow for this compound research applications.

References

SB-3CT blood brain barrier permeability studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Disease Models

SB-3CT has been investigated in several preclinical models of central nervous system injury. The following table outlines the key experimental details from these studies.

Disease Model This compound Treatment Protocol Key Findings on BBB & Efficacy

| Traumatic Brain Injury (TBI) Rat Fluid Percussion Model [1] | - Dose & Route: 50 mg/kg, intraperitoneal (i.p.)

  • Regimen: 30 min, 6 h, and 12 h post-injury | - Attenuated TBI-induced acute neurodegeneration.
  • Reduced expression of cleaved caspase-3.
  • Preserved hippocampal neurons and improved long-term motor and cognitive function. | | Ischemic Stroke Mouse Model [2] | - Dose & Route: 25 mg/kg, intraperitoneal (i.p.) [2] | - Brain levels remained above the Kᵢ for MMP-9 (400 nM) for 60 minutes.
  • Selectively inhibits MMP-2 and MMP-9, protecting neurons from apoptosis after ischemia [2]. | | Subarachnoid Hemorrhage (SAH) Rat Model of Cerebral Vasospasm [3] | - Dose & Route: 0.3 mg/animal, intracisternal injection
  • Regimen: 30 minutes before blood injection | - Markedly attenuated cerebral vasospasm on day 3 post-SAH.
  • Elevated MMP-9 expression in the basilar artery peaked concurrently with vasospasm and was inhibited by this compound. | | Lead (Pb) Exposure In Vitro BBB Model [4] | - In vitro application to a co-culture BBB model. | - Partially alleviated Pb-induced downregulation of tight junction proteins (ZO-1, occludin).
  • Reduced Pb-induced damage to the integrity of the in vitro BBB. |

Mechanisms of Action and Signaling Pathways

This compound exerts its protective effects on the BBB primarily through the inhibition of gelatinases, MMP-2 and MMP-9. The following diagram illustrates the key mechanism by which MMP-9 disruption leads to increased BBB permeability, and how this compound and other agents like melatonin intervene.

bb_mechanism IL1b Inflammatory Stimulus (e.g., IL-1β) Notch3 NOTCH3 Receptor IL1b->Notch3 NFkB NF-κB Activation Notch3->NFkB MMP9 MMP-9 Expression & Activity NFkB->MMP9 TJ Degradation of Tight Junction (TJ) Proteins MMP9->TJ BBB BBB Disruption & Increased Permeability TJ->BBB Inhibitors Inhibitors (this compound, Melatonin) Inhibitors->MMP9 Blocks

Figure: Proposed signaling pathway of inflammatory MMP-9 activation and inhibition. Based on findings from [5].

  • Unique Mechanism of this compound: Unlike broad-spectrum inhibitors, this compound is a thiirane-based compound that acts as a mechanism-based inactivator. It undergoes a ring-opening at the active site of gelatinases, generating a thiolate that acts as a picomolar, tight-binding inhibitor [2].
  • Protection of Tight Junction Proteins: By inhibiting MMP-9, this compound helps prevent the degradation of critical tight junction proteins that seal the BBB, such as occludin and claudin-5, and the associated protein ZO-1 [1] [4]. This preservation of structural integrity is key to reducing BBB leakage.

Research Implications and Context

  • Significance of BBB Penetration: The demonstration that this compound readily crosses the BBB is a critical finding, as over 98% of small-molecule drugs fail to do so, which is a major hurdle in CNS drug development [2].
  • Selectivity is Key: The development of this compound highlights the importance of selective gelatinase inhibition. Early broad-spectrum MMP inhibitors failed in clinical trials due to side effects like musculoskeletal pain, which were attributed to a lack of selectivity [6] [1].

References

role of SB-3CT in T-cell activation and proliferation

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT at a Glance

The table below summarizes the core pharmacological and application data for this compound.

Property Description
Targets MMP-2 and MMP-9 (Gelatinases) [1] [2]
Inhibition Constant (Ki) MMP-2: 13.9 nM; MMP-9: 600 nM (Cell-free assay) [2]
Key Finding on T-cells Up to 80-85% reduction in anti-CD3-induced proliferation of CD4+ and CD8+ T-cells [1]
Effect on PD-L1 Reduces both mRNA and protein levels of PD-L1 in cancer cells [3]
Common In Vitro Concentration 10 - 25 µM [1] [3]
Common In Vivo Dosage (Rodent) 25 - 50 mg/kg (intraperitoneal injection) [1] [3] [4]

Experimental Protocols for T-Cell Research

Here are key methodologies from the literature for studying this compound's effects on T-cells.

In Vitro T-Cell Proliferation Assay

This protocol is used to measure the direct effect of this compound on antigen-induced T-cell proliferation [1].

  • Cell Preparation: Isolate CD4+ or CD8+ T cells from wild-type (e.g., C57BL/6 mice) or MMP-deficient (e.g., MMP9-/-) mice.
  • Inhibition: Pre-incubate cells with this compound (e.g., 10 µM) or vehicle control for 6 hours.
  • Stimulation & Culture: Stimulate treated cells with plate-bound anti-CD3 antibody (0.5-1 µg/ml) and culture for 72 hours.
  • Measurement: Quantify proliferation, with results showing ~80-85% reduction in anti-CD3-induced proliferation in this compound-treated wild-type or MMP9-/- T-cells [1].
In Vivo Model of Antigen-Specific Lung Injury

This model assesses how this compound-treated T-cells function in a live organism [1].

  • T-Cell Activation: Isolate antigen-specific CD8+ T cells (e.g., OT-I Thy1.1+). Activate them with their cognate peptide (e.g., OVA peptide SIINFEKL) in the presence of this compound (10 µM) or vehicle for 6 hours.
  • Adoptive Transfer: Instill these treated T cells (e.g., 7.5 x 10^5 cells) into the lungs of recipient mice (e.g., CC10-OVA mice) that express the antigen in their airways.
  • Assessment: After 10 days, analyze lung tissue for T-cell persistence (via flow cytometry) and antigen-specific injury (via histology and blinded scoring). This compound treatment abrogates lung injury in this model [1].

Mechanisms of Action

This compound modulates the immune system through several interconnected pathways, as illustrated in the following mechanism diagram.

The primary mechanisms are:

  • Directly Inhibiting T-cell Activation: MMP-9, in particular, appears to have a novel intracellular role in regulating T-cell activation. Inhibition by this compound drastically reduces T-cell proliferation and IL-2 production, while paradoxically augmenting intracellular calcium flux [1].
  • Modulating the Tumor Immune Microenvironment: this compound diminishes PD-L1 expression on cancer cells, which can prevent T-cell exhaustion. This mechanism provides a strong rationale for combining this compound with existing immune checkpoint inhibitors (anti-PD-1/anti-CTLA-4) to significantly improve anti-tumor efficacy in pre-clinical models [3] [5].

Key Insights for Research and Development

  • Specificity is Key: Unlike broad-spectrum MMP inhibitors that failed in clinical trials due to side effects, this compound's selectivity for MMP-2/9 offers a more targeted approach for immune modulation [3].
  • Dual Therapeutic Strategy: this compound represents a two-pronged therapeutic strategy: it directly dampens harmful T-cell responses in autoimmune settings, while simultaneously making tumors more vulnerable to immune attack in oncology [1] [3].
  • Beyond Oncology and Autoimmunity: Evidence also shows this compound is effective in neuroinflammatory models, improving outcomes after traumatic brain injury and in perioperative neurocognitive disorders by protecting the blood-brain barrier and modulating microglial polarization [4] [6] [7].

References

SB-3CT impact on IL-2 production in CD4+ and CD8+ T cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The table below summarizes the key experimental findings on the immunomodulatory effects of SB-3CT and MMP9 deficiency from controlled studies.

Experimental Model Impact on T Cell Proliferation Impact on IL-2 Production Impact on Intracellular Calcium Key Findings and Clinical Relevance
This compound treated Wild-Type CD4+ & CD8+ T cells [1] [2] Dose-dependent reduction; ~80-85% down-regulation [1] [2] Reduced production (inferred from MMP9-/- data) [1] [2] Augmented flux [1] [2] Abrogates antigen-specific CD8+ T cell-mediated lung injury in vivo [1] [2]
MMP9-Deficient (-/-) CD4+ & CD8+ T cells [1] [2] ~80-85% down-regulation [1] [2] Reduced [1] [2] Augmented flux [1] [2] MMP9, not MMP2, plays a dominant role in regulating T cell activation [1] [2]
MMP2-Deficient (-/-) CD4+ & CD8+ T cells [1] [2] ~20% reduction [1] [2] Not specifically reported Not specifically reported MMP2 role is less critical than MMP9 in T cell activation [1] [2]
This compound in Cancer Immunotherapy [3] Reduces tumor burden; improves survival [3] Not directly measured Not measured Modulates tumor microenvironment; reduces PD-L1 expression in cancer cells; synergizes with anti-PD-1/CTLA-4 therapy [3]

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the key methodologies used in the cited research.

T-Cell Proliferation Assay [1]
  • Cell Source: CD4+ or CD8+ T cells were isolated from wild-type (Balb/c or C57BL/6), MMP2−/−, or MMP9−/− mice.
  • Stimulation & Culture: Cells were cultured in the presence of plate-bound anti-CD3 antibody (0.5–1 μg/ml) to activate the T-cell receptor.
  • Inhibition: For pharmacologic inhibition, wild-type T cells were pre-incubated with indicated concentrations of this compound or a vehicle control for 6 hours before stimulation.
  • Proliferation Measurement: Cells were cultured for 72 hours, and proliferation was measured. The data showed that this compound induced a dose-dependent reduction in proliferation, with MMP9 deficiency having a much more dramatic effect than MMP2 deficiency.
Intracellular Calcium Flux Measurement [1]
  • Cell Preparation: CD4+ and CD8+ T cells from wild-type, MMP9−/− mice, or this compound–treated (10 μM) wild-type cells were prepared.
  • Loading: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 NW).
  • Stimulation & Reading: Cells were stimulated with anti-CD3 Ab (10 μg/ml), and real-time fluorescence was immediately monitored for 300 seconds using a flex station (e.g., FlexStation I).
  • Observation: MMP inhibition or deficiency resulted in an augmented intracellular calcium flux upon stimulation.
In Vivo Model of Antigen-Specific Lung Injury [1]
  • T Cell Preparation: OT-I Thy1.1+ CD8+ T cells (transgenic T cells specific for OVA peptide) were treated with 10 μM this compound or vehicle control for 6 hours.
  • Activation & Transfer: T cells were activated in vitro with OVA peptide and cytokines, then intratracheally instilled into the lungs of CC10-OVA mice (which express ovalbumin in their lungs).
  • Assessment: After 10 days, lungs were examined for injury via histology (H&E staining) and the presence of transferred T cells was analyzed by flow cytometry. This compound treatment abrogated the antigen-specific lung injury.

Proposed Signaling Pathways and Mechanisms

The exact intracellular mechanism by which MMP9 regulates T cell function is still being elucidated, but the experimental data allows for the construction of a plausible signaling pathway.

G cluster_inhibition This compound Inhibition Point cluster_downstream Downstream Effects AntiCD3 Anti-CD3 Antibody (TCR Stimulation) Invisible AntiCD3->Invisible MMP9 Intracellular MMP9 (Gelatinase) IL2_Prod IL-2 Production MMP9->IL2_Prod Regulates Proliferation T Cell Proliferation MMP9->Proliferation Promotes Ca_Flux Intracellular Calcium Flux Ca_Flux->Proliferation Modulates Invisible->MMP9  Activates SB3CT This compound SB3CT->MMP9 Inhibits

This diagram illustrates the proposed mechanism by which this compound modulates T cell activation. The key points are:

  • TCR Stimulation activates intracellular MMP9 [1].
  • This compound Inhibits MMP9, which is the proposed critical control point [1] [2].
  • Downstream Effects include reduced IL-2 production and T cell proliferation, alongside an dysregulated increase in calcium flux, which is a critical signaling event for T cell activation [1] [2].

Interpretation and Future Directions

The data strongly positions this compound as a novel immunomodulatory agent. Its ability to preferentially suppress specific T cell responses, and its synergy with immune checkpoint inhibitors in oncology models, opens up several research and development pathways [3].

  • Mechanistic Insight: The finding that MMP9, a protease traditionally associated with extracellular matrix remodeling, has a crucial intracellular role in T cell activation is a significant conceptual advance [1].
  • Therapeutic Potential: The efficacy of this compound in abrogating antigen-specific lung injury in a mouse model provides a proof-of-concept for treating T cell-mediated diseases [1] [2]. Its ability to modulate the tumor microenvironment and enhance the efficacy of anti-PD-1 and anti-CTLA-4 therapy suggests its potential as a combination therapy in oncology [3].

References

SB-3CT protocol for T-cell proliferation assays

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT in T-Cell Proliferation Assays

This compound is a selective mechanism-based inhibitor for MMP-2 and MMP-9. In T-cell studies, it serves as a tool compound to elucidate the role of gelatinases in T-cell activation and proliferation [1] [2].

Key Experimental Findings

Research indicates that inhibiting MMP-2/9 with this compound significantly reduces anti-CD3 antibody-stimulated T-cell proliferation, suggesting these enzymes are crucial for full T-cell activation [1].

Detailed Protocol for T-Cell Proliferation Assay

The table below outlines the core protocol parameters based on published research:

Protocol Step Specific Parameters from Literature
Cell Type CD4+ or CD8+ T cells isolated from wild-type (e.g., C57BL/6) mouse splenocytes [1].
This compound Preparation Dissolved in DMSO as a stock solution. Further diluted in cell culture medium [1]. The final DMSO concentration in assays should be low (e.g., ≤0.1%) [3].
Treatment Concentration 10 μM is a commonly used effective concentration [1].
Pre-treatment Incubation Cells are incubated with this compound (or vehicle control) for 6 hours prior to stimulation [1].
Proliferation Stimulation Stimulated with soluble anti-CD3 antibody (0.5 - 1 μg/mL) [1].
Assay Duration Cells are cultured for 72 hours post-stimulation before harvesting for analysis [1].
Proliferation Readout Measured via standard proliferation assays (e.g., [3H]thymidine incorporation or CFSE dilution) [1].
Critical Considerations for the Protocol
  • Specificity of Effect: The profound suppression of proliferation in MMP-9-deficient T cells suggests that this compound's effect is primarily mediated through MMP-9 inhibition in this context [1].
  • Mechanistic Insight: Inhibition of MMP-9 leads to reduced IL-2 production and augmented intracellular calcium flux upon stimulation, indicating its role in early T-cell signaling events [1].
  • Functional Confirmation: Beyond proliferation, this compound treatment can abrogate antigen-specific CD8+ T cell-mediated lung injury in vivo, demonstrating its functional immunosuppressive effect [1].

Additional Application: T Cell-Mediated Tumor Killing Assay

This compound is also used in co-culture assays to study the modulation of tumor immune surveillance. The parameters for such an assay are summarized below:

Parameter Description
Assay Goal To determine the effect of MMP2/9 inhibition on the ability of activated T cells to kill cancer cells [4].
Cell Co-culture Cancer cells (e.g., melanoma A375, SK-MEL-28) co-cultured with pre-activated human T cells [4].
This compound Concentration 25 μM [4].
Incubation Time 48 hours in the presence or absence of this compound [4].
T cell : Cancer cell Ratio 3:1 [4].
Key Findings This compound treatment enhances T cell-mediated tumor killing. Mechanistically, it reduces PD-L1 expression on cancer cells, potentially making them more vulnerable to immune attack [4].

Mechanism and Workflow Diagram

The following diagram illustrates the role of MMP-9 in T-cell activation and how this compound inhibits this process, integrating findings from proliferation and tumor killing assays.

G cluster_0 T-Cell Proliferation Assay cluster_1 T Cell-Mediated Tumor Killing Assay TCR TCR Stimulation (e.g., anti-CD3) MMP9 MMP-9 Activity TCR->MMP9 Prolif Robust T-Cell Proliferation MMP9->Prolif IL2 IL-2 Production MMP9->IL2 Cancer Cancer Cell PD-L1 Expression Evasion Immune Evasion Cancer->Evasion Inhibitor This compound Treatment Block1 Inhibits MMP-9 Inhibitor->Block1 Pre-treatment Block2 Reduces PD-L1 Inhibitor->Block2 Block1->TCR disrupts Result1 Suppressed T-Cell Proliferation Block1->Result1 Result2 Enhanced Tumor Cell Killing by T-Cells Block1->Result2 Block2->Cancer downregulates Block2->Result2

Key Takeaways for Researchers

  • Confirm Target Engagement: When using this compound, include MMP-9 deficient T-cells as a control to confirm the on-target effect of the inhibitor [1].
  • Context Matters: this compound's effect can differ depending on the cellular context (e.g., direct effect on T-cells vs. its effect on tumor PD-L1 expression). Design experiments to dissect the primary mechanism in your system [4] [1].
  • In Vivo Correlation: The immunosuppressive effects observed in vitro with this compound (e.g., reduced proliferation) translate to functional outcomes in vivo, such as attenuated antigen-specific lung injury [1].

References

Comprehensive Application Notes and Protocols for SB-3CT in Cancer Immunotherapy Combination Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SB-3CT and Its Role in Cancer Immunotherapy

This compound is a highly selective small-molecule inhibitor that specifically targets matrix metalloproteinases 2 and 9 (MMP2/MMP9), which are zinc-dependent endopeptidases known to play critical roles in tumor progression and metastasis. Recent research has uncovered that beyond its traditional function in extracellular matrix remodeling, this compound modulates tumor immune surveillance by regulating PD-L1 expression, providing a strong rationale for combining it with immune checkpoint blockade (ICB) therapy. Immune checkpoint inhibitors targeting PD-1, PD-L1, and CTLA-4 have demonstrated remarkable clinical benefits across multiple malignancies, but their efficacy remains limited to only a subset of patients. The combination of this compound with ICB represents a promising strategy to overcome this resistance by addressing the immunosuppressive tumor microenvironment [1] [2].

The therapeutic rationale for this combination stems from several key observations. First, comprehensive computational analysis across 33 cancer types from The Cancer Genome Atlas (TCGA) revealed a strong association between MMP2/9 expression and immune features in the tumor microenvironment. Second, mechanistic studies demonstrated that this compound treatment significantly diminishes both mRNA and protein levels of PD-L1 in cancer cells. Third, preclinical models have consistently shown that this compound enhances the therapeutic efficacy of both anti-PD-1 and anti-CTLA-4 antibodies in the treatment of primary and metastatic tumors. This multi-faceted approach targets both the physical barriers to immune infiltration (through MMP inhibition) and the molecular mechanisms of immune suppression (through PD-L1 regulation) [1] [2].

Key Research Findings and Mechanistic Insights

Regulation of PD-L1 Expression and Immune Checkpoints

The primary mechanism through which this compound modulates tumor immune surveillance involves the regulation of PD-L1 expression. Treatment with this compound was found to significantly reduce both mRNA and protein levels of PD-L1 in cancer cells through mechanisms that are still under investigation but potentially involve modulation of signaling pathways upstream of PD-L1 transcription. This effect is particularly important because PD-L1 expression on tumor cells engages with PD-1 on activated T cells, leading to T cell exhaustion and impaired anti-tumor immunity. By reducing PD-L1 expression, this compound helps to maintain T cell functionality within the tumor microenvironment [1].

In addition to direct effects on PD-L1, this compound treatment demonstrated the ability to reprogram the tumor immune microenvironment. In syngeneic mouse models of melanoma and lung cancer, this compound monotherapy significantly reduced tumor burden and improved survival time by promoting anti-tumor immunity. Analysis of tumor-infiltrating lymphocytes revealed increased activation and cytotoxicity of CD8+ T cells following this compound treatment. Furthermore, the combination of this compound with immune checkpoint blockade resulted in synergistic enhancement of these effects, leading to improved control of both primary and metastatic tumors. These findings suggest that this compound creates a more favorable immune contexture for ICB therapy by simultaneously reducing immunosuppressive signals and enhancing T cell-mediated killing [1] [2].

Association Between MMPs and Immune Features

Bioinformatic analyses of multi-omics data from TCGA and other cancer databases have revealed significant correlations between MMP expression patterns and various immune parameters in the tumor microenvironment. Specifically, MMP2 and MMP9 expression showed strong positive correlations with genes associated with immunosuppression, including PD-L1, CTLA-4, and other immune checkpoints. These computational findings provided the initial rationale for investigating the immunomodulatory functions of MMP inhibition and subsequently testing this compound in combination with ICB therapy [1] [2].

The gelatinase subfamily of MMPs (MMP2 and MMP9) appears to have particularly important immunoregulatory functions beyond their well-established roles in extracellular matrix degradation and cancer cell invasion. These enzymes process various cytokines, chemokines, and their receptors to modulate inflammatory and immune responses. For example, MMP9-cleaved osteopontin fragments contribute to tumor immune escape by inducing the expansion of myeloid-derived suppressor cells (MDSCs), which create an immunosuppressive microenvironment that limits the efficacy of ICB. Inhibition of MMP2/9 by this compound disrupts these processes, thereby enhancing anti-tumor immunity and potentially overcoming resistance to checkpoint inhibitors [2].

Experimental Protocols for In Vitro Studies

T Cell-Mediated Tumor Killing Assay

The co-culture system evaluating T cell-mediated tumor killing provides critical insights into the functional consequences of this compound treatment on anti-tumor immunity. This assay measures the ability of activated T cells to kill cancer cells in the presence or absence of this compound, allowing researchers to quantify the enhancement of tumor cell killing resulting from MMP inhibition [2].

Protocol Steps:

  • T cell activation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and culture them in CTSTM AIIM VTM SFM medium supplemented with ImmunoCult Human CD3/CD28/CD2 T cell activator (10,970; STEMCELL Technologies) and IL-2 (1000 U/mL; PeproTech) for 1 week according to the manufacturer's protocol [2].
  • Tumor cell preparation: Plate cancer cells (e.g., human malignant melanoma cell lines A375 and SK-MEL-28) in appropriate tissue culture plates and allow them to adhere overnight.
  • Co-culture establishment: Incubate the plated cancer cells with activated T cells at optimized effector-to-target ratios (typically 5:1 to 10:1) in the presence or absence of this compound (25 μM) for 48 hours. Include anti-CD3 antibody (100 ng/mL; 16-0037; eBioscience, Thermo Scientific) and IL-2 (1000 U/mL) in the co-culture medium [2].
  • Viability assessment: Quantify tumor cell killing using appropriate methods such as flow cytometry-based apoptosis assays, lactate dehydrogenase (LDH) release assays, or real-time cell analysis systems.
  • T cell analysis: Evaluate T cell activation markers (CD69, CD25) and effector molecules (granzyme B, perforin) by flow cytometry, and measure cytokine production (IFN-γ, TNF-α) by ELISA.
PD-L1 Regulation Assay

This protocol assesses the direct effects of this compound on PD-L1 expression in cancer cells, providing mechanistic insights into how MMP inhibition modulates immune checkpoint expression.

Protocol Steps:

  • Cell culture and treatment: Culture cancer cells (e.g., A375, SK-MEL-28, or mouse LLC lines) in complete medium. Treat cells with this compound at concentrations ranging from 10-50 μM for 24-48 hours. Include DMSO vehicle controls in all experiments [1] [2].
  • RNA extraction and qRT-PCR: Extract total RNA using commercial kits. Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for PD-L1. Normalize expression to housekeeping genes (GAPDH, β-actin) to determine fold changes in PD-L1 mRNA expression [1].
  • Protein extraction and Western blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-PD-L1 antibodies (human anti-PD-L1-Rb ab213524 or mouse anti-PD-L1-Rb ab213480 from Abcam). Detect bands using enhanced chemiluminescence and quantify densitometrically, normalizing to GAPDH or other loading controls [2].
  • Flow cytometry analysis: Harvest this compound-treated and control cells, stain with fluorescently labeled anti-PD-L1 antibodies, and analyze by flow cytometry to quantify surface PD-L1 expression.
  • MMP inhibition validation: Confirm MMP2/9 inhibition in parallel samples using gelatin zymography to assess MMP activity or Western blotting to monitor MMP protein levels.

Experimental Protocols for In Vivo Studies

Syngeneic Mouse Tumor Models and Combination Therapy

In vivo evaluation of this compound in combination with immune checkpoint inhibitors utilizes immunocompetent mouse models that enable assessment of anti-tumor immune responses in the context of an intact immune system.

Protocol Steps:

  • Animal and model selection: Use 6-8 week old C57BL/6 mice for syngeneic tumor models. For melanoma studies, implant B16F10 cells; for lung cancer studies, implant Lewis lung carcinoma (LLC) cells. Inject 5×10^5 to 1×10^6 cells subcutaneously into the right flank [1] [2].
  • Treatment groups: Randomize mice into the following groups when tumors reach approximately 50-100 mm³:
    • Vehicle control group
    • This compound alone (typically 50-100 mg/kg, administered intraperitoneally)
    • Anti-PD-1 and/or anti-CTLA-4 alone (200 μg per dose, intraperitoneally)
    • This compound + anti-PD-1 and/or anti-CTLA-4 combination
    • Appropriate isotype controls for antibody treatments
  • Treatment schedule: Administer this compound daily via intraperitoneal injection. Administer immune checkpoint inhibitors (anti-PD-1: BE0146, anti-CTLA-4: BE0164 from Bioxcell) every 3-4 days. Continue treatment for 2-4 weeks depending on tumor growth [2].
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2. Monitor mouse body weight as an indicator of treatment toxicity.
  • Endpoint analyses: Euthanize mice when tumor volume exceeds institutional limits or at predetermined time points. Collect tumors for immunological analyses, including flow cytometry of tumor-infiltrating lymphocytes and immunohistochemistry for immune cell markers.
Metastatic Tumor Models

Metastatic models provide critical information about the effects of this compound and ICB combinations on disease progression and dissemination, which often more closely mimics human cancer progression.

Protocol Steps:

  • Model establishment: For experimental metastasis models, inject tumor cells (B16F10 or LLC) intravenously via the tail vein (2.5×10^5 cells per mouse). For spontaneous metastasis models, implant tumors orthotopically or subcutaneously, then surgically remove primary tumors once they reach a predetermined size, allowing monitoring of metastatic development [1].
  • Treatment protocol: Begin treatment 3-7 days after tumor cell injection (experimental metastasis) or after primary tumor resection (spontaneous metastasis). Use the same drug doses and scheduling as described for the subcutaneous models.
  • Metastasis quantification: For lung metastasis models, euthanize mice at predetermined endpoints, harvest lungs, and count surface metastases. For more precise quantification, process lungs for histology and perform quantitative analysis of metastatic burden on H&E-stained sections.
  • Survival studies: In separate cohorts, monitor mice for survival endpoints, defining humane endpoints according to institutional guidelines.

Data Analysis and Formulation Guidelines

Quantitative Summary of Key Findings

Table 1: Summary of Key Experimental Findings with this compound in Preclinical Models

Experimental Model Treatment Conditions Key Results Significance/Mechanism
In vitro T cell-mediated killing This compound (25 μM) + activated T cells Enhanced tumor cell killing compared to T cells alone This compound promotes T cell cytotoxicity independent of PD-L1 downregulation [2]
PD-L1 regulation assay This compound (10-50 μM) for 24-48h Significant reduction in both PD-L1 mRNA and protein levels Mechanism involves transcriptional regulation of PD-L1 [1]
B16F10 melanoma model This compound + anti-PD-1 Significant reduction in tumor burden and improved survival Enhanced CD8+ T cell infiltration and function [1]
Lewis lung carcinoma model This compound + anti-CTLA-4 Synergistic reduction in primary tumor growth Reduction in immunosuppressive cells in TME [1]
Metastatic lung models This compound + anti-PD-1/CTLA-4 Reduced metastatic burden and increased survival Inhibition of MMP9-mediated immune suppression [1] [2]
This compound Preparation and Formulation

Proper formulation of this compound is essential for achieving consistent results in both in vitro and in vivo studies. The compound is commercially available from suppliers such as Selleck Chemicals (Catalog #S7430) [2].

Formulation Protocols:

  • In vitro stock solution: Prepare a 50 mM stock solution by dissolving this compound in high-quality DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For treatment, dilute the stock solution in cell culture medium to achieve the desired final concentration (typically 10-50 μM), ensuring that the DMSO concentration does not exceed 0.1% (v/v) [2].
  • In vivo formulation: For animal studies, prepare this compound in a vehicle suitable for intraperitoneal injection. A common formulation uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. Dissolve this compound first in DMSO, then add the other components sequentially with vortexing. Prepare fresh before each administration or store at -20°C for short-term use (up to one week) [1].
  • Quality control: Verify this compound concentration spectrophotometrically using its molar extinction coefficient. Monitor compound stability under storage conditions using HPLC if available.

Table 2: this compound Formulation and Dosing Guidelines for Different Experimental Systems

Experimental System Recommended Solvent Working Concentration Administration Route Frequency
Cell culture DMSO (stock) + culture medium (working) 10-50 μM Culture medium 24-72 hours
Mouse efficacy studies 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline 50-100 mg/kg Intraperitoneal Daily
Maximum tolerated dose Same as above Up to 100 mg/kg Intraperitoneal Daily for 4 weeks
Pharmacokinetic studies Same as above 50 mg/kg for exposure assessment Intraperitoneal Single dose

Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action in Cancer Immunotherapy

G cluster_0 This compound Mechanisms SB3CT SB3CT MMP2_MMP9 MMP2/MMP9 Activity SB3CT->MMP2_MMP9 Inhibits SB3CT->MMP2_MMP9 PD_L1 PD-L1 Expression SB3CT->PD_L1 Reduces SB3CT->PD_L1 Combination Enhanced Anti-Tumor Immunity MMP2_MMP9->PD_L1 Promotes T_cell T-cell Function PD_L1->T_cell Suppresses Immune_suppression Immune Suppression T_cell->Immune_suppression Tumor_growth Tumor Growth & Metastasis Immune_suppression->Tumor_growth ICB Immune Checkpoint Blockade ICB->T_cell Activates

Diagram Title: this compound Mechanism in Cancer Immunotherapy

Experimental Workflow for this compound Combination Studies

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies In_vitro_start Cell Culture Setup T_cell_activation T Cell Activation (CD3/CD28/CD2 + IL-2) In_vitro_start->T_cell_activation In_vivo_start Mouse Tumor Models SB3CT_treatment This compound Treatment (10-50 μM, 24-48h) T_cell_activation->SB3CT_treatment Co_culture T Cell-Tumor Cell Co-culture SB3CT_treatment->Co_culture Analysis1 Flow Cytometry (PD-L1, T cell markers) Co_culture->Analysis1 Analysis2 Cell Killing Assays (LDH, Apoptosis) Co_culture->Analysis2 Analysis3 Molecular Analysis (Western, qPCR) Co_culture->Analysis3 Randomization Tumor Measurement & Randomization In_vivo_start->Randomization Treatment Combination Therapy This compound (50-100 mg/kg) + ICB Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis4 Tumor Infiltrating Lymphocytes Endpoint->Analysis4 Analysis5 Metastasis Assessment Endpoint->Analysis5 Analysis6 Survival Analysis Endpoint->Analysis6

Diagram Title: this compound Combination Study Workflow

Summary and Research Applications

This compound represents a promising therapeutic combination partner for immune checkpoint inhibitors by addressing key limitations of current immunotherapy approaches. Its dual mechanism of action—simultaneously inhibiting MMP2/MMP9 to reduce tumor invasion and metastasis while modulating PD-L1 expression to enhance T cell-mediated anti-tumor immunity—provides a strong rationale for clinical translation. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound in combination with ICB across various experimental systems, from initial in vitro mechanistic studies to complex in vivo therapeutic models.

The translational potential of this compound combinations is particularly compelling given the urgent need to overcome resistance to immune checkpoint inhibitors in multiple cancer types. Future research directions should include testing this compound with emerging immunotherapy agents beyond PD-1 and CTLA-4 inhibitors, investigating its effects on the myeloid compartment of the tumor microenvironment, and exploring potential biomarkers for patient selection. Additionally, the development of novel formulations to improve the pharmacokinetic properties of this compound could further enhance its therapeutic potential. As the field of cancer immunotherapy continues to evolve, MMP inhibitors like this compound offer valuable tools for creating more effective combination regimens that address both the tumor and its immunosuppressive microenvironment [1] [2].

References

SB-3CT treatment protocol for vascular remodeling studies

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo SB-3CT Treatment Protocols

Disease Model Subject Administration Route Dosage Dosing Schedule & Timing Vehicle Formulation
Ischemic Stroke [1] Mouse Intravenous (I.V.) 25 mg/kg Single dose on day of surgery (D0) Information not specified in abstract [1].
Perioperative Neurocognitive Disorders (PND) [2] Aged Rat Intraperitoneal (I.P.) 25 mg/kg Two doses, at 2h and 4h post-surgery [2]. 10% DMSO + 90% (20% SBE-β-CD in Saline) [2].
Cancer Immunotherapy [3] Mouse Information not specified 50 mg/kg Every 3 days, for the duration of the experiment [3]. Information not specified [3].

To help visualize the general workflow for planning an this compound study, here is an experimental design diagram:

G cluster_prep Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment & Analysis Start Experimental Design with this compound Step1 Select Disease Model (e.g., Stroke, Cancer, PND) Start->Step1 Step2 Formulate this compound (e.g., in SBE-β-CD/DMSO vehicle) Step1->Step2 Step3 Administer this compound Step2->Step3 Route Determine Administration Route (I.V., I.P., etc.) Step3->Route Schedule Establish Dosing Schedule (Single vs. Multiple Doses) Step3->Schedule Step4 Assess Functional Outcomes (e.g., Neurological scores, Tumor burden) Route->Step4 Schedule->Step4 Step5 Conduct Mechanistic Analysis (e.g., Zymography, Western Blot, Histology) Step4->Step5

Key Experimental Considerations

When designing your study on vascular remodeling, please consider the following points derived from the available research:

  • Dosage Selection: The 25-50 mg/kg range is consistently effective across multiple in vivo models for inhibiting MMP-9/2 activity [1] [2] [3]. A dose-response study is recommended to determine the optimal efficacy for your specific vascular model.
  • Treatment Timing: The timing of this compound administration is critical and depends on the study goals.
    • For acute injury models (e.g., stroke), a single dose immediately or within hours of the event can be effective [1] [2].
    • For chronic conditions, repeated dosing over days or weeks may be necessary to sustain inhibition [3].
  • Vehicle is Crucial: Proper solubilization of this compound is vital for in vivo efficacy. The formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) used in the PND study is a proven and stable solution for intraperitoneal injection [2].
  • Confirming Target Engagement: To ensure this compound is working in your model, include assays that measure MMP-9 and/or MMP-2 activity.
    • Gelatin Zymography: This functional assay can directly show a reduction in the gelatinolytic activity of MMP-9 and MMP-2 in tissue lysates after this compound treatment [4].
    • Western Blotting: Can be used to monitor changes in MMP protein expression levels and downstream effects, such as on PD-L1 in cancer models [3].

References

Comprehensive Application Notes and Protocols: SB-3CT in Flow-Induced Outward Vascular Remodeling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-2, play a pivotal role in vascular remodeling processes in response to hemodynamic changes. The selective gelatinase inhibitor SB-3CT has emerged as a valuable pharmacological tool for investigating mechanisms underlying flow-induced outward vascular remodeling, which represents an adaptive process where blood vessels increase their lumen to normalize hemodynamic shear stresses after sustained increases in blood flow. These application notes provide detailed methodologies for using this compound in experimental models of vascular remodeling, incorporating essential technical considerations for researchers in vascular biology and drug development. The protocols outlined below have been optimized based on established experimental models that demonstrate This compound's efficacy in significantly reducing flow-induced outward vascular remodeling by specifically targeting MMP-9 activity, which has been shown to play a more critical role than MMP-12 in this adaptive process [1] [2].

Experimental Models of Flow-Induced Vascular Remodeling

Murine Flow-Augmented Common Carotid Artery Model

The most validated model for studying flow-induced outward vascular remodeling involves surgical ligation of the left common carotid artery to augment blood flow in the contralateral vessel. This approach induces hemodynamic changes without direct surgical manipulation of the studied vessel, thereby minimizing non-specific inflammatory responses [1].

Protocol: Surgical Procedure

  • Animals: Use C57BL/6J male mice (18-24 grams, 8 weeks old)
  • Anesthesia: Induce and maintain with isoflurane (2-3% for induction, 1-2% for maintenance)
  • Surgical technique:
    • Make a 3-5 mm skin incision at the left side of the neck
    • Carefully expose the left common carotid artery, separating the vagus nerve
    • Permanently ligate the left common carotid artery using surgical suture
    • Close the incision with appropriate wound closure materials
  • Sham control: Expose the left common carotid artery without ligation
  • Post-operative care: Administer analgesics and monitor until full recovery [1]
Model Validation and Hemodynamic Assessment

Ultrasound Imaging Parameters:

  • Equipment: Small animal dedicated ultrasound system (e.g., Vevo660)
  • Imaging location: Measure 1 mm below the carotid bifurcation
  • M-mode settings: Frequency 35 mHz, ultrasound gain 14 dB, frame rate 1000 fps
  • B-mode settings: Frequency 35 mHz, ultrasound gain 4 dB, frame rate 30 fps
  • Doppler mode: For flow velocity measurement
  • Measurement calculations:
    • Mean luminal diameter = diameter-time-integral / time over nine cardiac cycles
    • Blood flow = VTI × πr² × cosθ (where r = mean luminal diameter/2; θ = Doppler beam angle) [1]

Blood Pressure Monitoring:

  • Method: Non-invasive tail cuff measurement
  • Conditions: Anesthetize with 1.5% isoflurane, measure after 15 minutes of equilibration
  • Schedule: Baseline, 3, 6, and 8 weeks post-intervention [1]

This compound Administration Protocols

Formulation and Dosage

This compound Formulation Options:

  • For in vivo studies: 50 mg/kg in 10% dimethyl sulfoxide (DMSO) vehicle [3]
  • Alternative vehicle: Suspension in 10% DMSO + 90% (20% SBE-β-CD in saline) [4]
  • For cellular studies: Dissolve in DMSO and dilute in culture medium (final DMSO concentration ≤0.1%)

Dosage Regimens:

  • Established in vivo dose: 25-50 mg/kg via intraperitoneal injection [3] [5]
  • Pre-treatment protocol: Administer 30 minutes before surgical intervention
  • Post-treatment protocol: Additional doses at 6h and 12h after initial procedure [3]
  • Extended studies: Once daily administration for up to 7 days for chronic models [6]
Pharmacokinetic Considerations

This compound demonstrates favorable blood-brain barrier penetration with rapid distribution to neural tissues. Pharmacokinetic studies reveal:

  • Time to maximal concentration: 10 minutes post intraperitoneal injection
  • Elimination half-life: Approximately 46 minutes
  • Brain-to-plasma AUC ratio: 0.68, indicating effective CNS penetration
  • Therapeutic coverage: Brain concentrations remain above Ki for MMP-9 (400 nM) for 60 minutes after administration [5]

Outcome Assessment Methodologies

Structural and Functional Measurements

Vascular Morphometry:

  • Perfusion-fixation: Under anesthesia, perfuse with PBS followed by 10% buffered formaldehyde at 120 cm H₂O pressure
  • Tissue processing: Embed in paraffin, section at 4μm thickness
  • Staining: Hematoxylin and eosin for basic morphology
  • Lumen measurement: Calculate cross-sectional area using perimeter measurement (area = πr²) with image analysis software
  • Wall thickness: Measure at multiple points around circumference and average [1] [7]

Mechanical Property Assessment:

  • Pressure-diameter testing: Measure outer diameter at various pressures (0-200 mmHg)
  • Axial stretch: Test at multiple stretch ratios (1.5, 1.6, 1.7)
  • Statistical modeling: Use mixed-effects models to account for multiple measurements per specimen [8]
Molecular Analyses

MMP Activity Assessment:

  • In situ zymography: Use gelatin as substrate to detect gelatinase activity
  • MMP inhibition control: Treat tissues with 1,10-phenanthroline monohydrate (500 μmol/L, 1hr)
  • Co-localization studies: Combine with immunofluorescence for macrophage marker CD68 [1]

Protein Expression Analysis:

  • Immunohistochemistry: For MMP-9 localization and expression
  • Primary antibody: Anti-MMP-9 (Santa Cruz Biotechnology)
  • Staining intensity quantification: Use 5-point scale (0 = no positive cells to 4 = highest density) [7]
  • Western blotting: For quantitative protein level assessment [9]

Experimental Data and Efficacy Summary

Table 1: Summary of this compound Efficacy in Experimental Models of Vascular Remodeling

Model System This compound Dose Key Findings Reference
Mouse flow-induced outward remodeling 25-50 mg/kg i.p. Significant reduction in flow-induced outward vascular remodeling [1]
Rat cerebral vasospasm after SAH 0.3 mg/animal intracisternal Attenuation of cerebral vasospasm, reduced basilar artery narrowing [7]
Traumatic brain injury 50 mg/kg i.p. Decreased lesion volume, improved neurological outcomes [3] [6]
Spinal cord injury 25 mg/kg i.p. Reduced inflammation, improved functional recovery [10]
MMP knockout comparison N/A MMP-9 KO showed reduced remodeling; MMP-12 KO no significant effect [1]

Table 2: Temporal Parameters of Vascular Remodeling and MMP Expression

Time Point Hemodynamic Changes Structural Changes MMP-9 Expression
1 day post-ligation Immediate flow increase Altered mechanical properties Initial upregulation
3 days post-ligation Sustained high flow - Peak expression
1 week post-ligation - Beginning of lumen expansion -
3 weeks post-ligation - Remodeling plateau Return to baseline

Mechanism of Action and Signaling Pathways

The mechanistic role of this compound in inhibiting flow-induced outward vascular remodeling can be visualized through the following signaling pathway:

G IncreasedFlow Increased Blood Flow MacrophageRecruitment Macrophage Recruitment IncreasedFlow->MacrophageRecruitment MMP9_Expression MMP-9 Expression MacrophageRecruitment->MMP9_Expression ECM_Remodeling ECM Degradation & Remodeling MMP9_Expression->ECM_Remodeling VascularRemodeling Outward Vascular Remodeling ECM_Remodeling->VascularRemodeling SB3CT This compound Inhibition SB3CT->MMP9_Expression inhibits

Figure 1: this compound mechanism of action in flow-induced outward vascular remodeling. Increased blood flow triggers macrophage recruitment to the vascular wall, resulting in increased MMP-9 expression. MMP-9 facilitates extracellular matrix (ECM) degradation and remodeling, enabling outward vascular expansion. This compound specifically inhibits MMP-9 activity, thereby interrupting this signaling cascade and reducing flow-induced remodeling [1].

Application Notes and Technical Considerations

Optimization and Troubleshooting

Critical Optimization Parameters:

  • Dosing timing: For maximal efficacy, administer this compound before or immediately following surgical intervention
  • Vehicle selection: Ensure proper solubility and bioavailability through appropriate vehicle choice
  • Model validation: Confirm successful flow augmentation through Doppler ultrasound measurements
  • Control groups: Include sham-operated, vehicle-treated, and genetic controls (MMP knockout mice) when possible

Common Technical Challenges:

  • Incomplete inhibition: May require dose adjustment or more frequent administration
  • Vehicle toxicity: Monitor for DMSO-related effects at high concentrations
  • Surgical variability: Standardize surgical expertise to minimize inter-experimental variation
  • Hemodynamic monitoring: Account for anesthetic effects on blood pressure and flow measurements
Extension to Other Research Applications

The experimental approaches outlined here for vascular remodeling studies can be adapted to other research contexts where gelatinase activity plays a pathogenic role:

  • Aneurysm research: Similar mechanisms involving flow-induced vascular remodeling
  • Atherosclerosis: MMP involvement in plaque instability and rupture
  • Tumor angiogenesis: MMP-9 role in tumor vascularization and metastasis [9]
  • Neuroinflammation: BBB disruption in CNS disorders [4] [10]

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating flow-induced outward vascular remodeling using the selective MMP-9/MMP-2 inhibitor this compound. The comprehensive methodologies covering model establishment, compound administration, and outcome assessment enable researchers to systematically examine the role of gelatinases in vascular adaptation processes. The efficacy of this compound in reducing vascular remodeling across multiple experimental models highlights its value as a pharmacological tool for probing MMP function and its potential therapeutic relevance for vascular pathologies associated with excessive remodeling.

References

SB-3CT in Antigen-Specific Lung Injury: Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a detailed methodology for using the selective MMP-2/MMP9 inhibitor SB-3CT in a model of antigen-specific CD8+ T cell-mediated lung injury, based on a published study [1].

Experimental Workflow

The diagram below illustrates the key stages of the established protocol.

G This compound Antigen-Specific Lung Injury Model Workflow cluster_activation Activation & Treatment Details cluster_analysis Analysis Methods OT1 Isolate CD8+ T cells (OT-I Thy1.1+ mice) Activate In vitro Activation & This compound Treatment (10 µM, 6 hours) OT1->Activate Transfer Adoptive Transfer into CC10-OVA Recipient Mice Activate->Transfer Analyze Endpoint Analysis (Day 10) Transfer->Analyze Stimulus Stimulation with: • OVA Peptide (SIINFEKL) • Anti-CD28 Antibody • IL-2 & IL-12 SB3CT This compound (10 µM) Flow Flow Cytometry (T-cell identification) Histo Histology (Lung injury scoring)

Detailed Experimental Protocol

1. T Cell Isolation and this compound Treatment

  • T Cell Source: Isolate CD8+ T cells from the spleens of OT-I Thy1.1+ transgenic mice. These T cells possess a T-cell receptor specific for the ovalbumin (OVA) peptide SIINFEKL [1].
  • In Vitro Activation and Treatment:
    • Culture isolated OT-I T cells (e.g., (7.5 \times 10^5) cells) with γ-irradiated wild-type splenocytes (antigen-presenting cells) pulsed with the OVA peptide (0.7 µg/mL) [1].
    • Add T-cell activation co-factors: anti-CD28 antibody (2 µg/mL), IL-2 (132 U/mL), and IL-12 (10 ng/mL) [1].
    • This compound Treatment: Add this compound to the culture medium at a final concentration of 10 µM and incubate for 6 hours [1]. Include a vehicle control (e.g., DMSO) for comparison.

2. Adoptive Transfer and Lung Injury Induction

  • Recipient Mice: Use CC10-OVA transgenic mice, which express ovalbumin in their lung Clara cells [1].
  • Cell Transfer: After the 6-hour treatment, harvest the OT-I T cells. Instill approximately (7.5 \times 10^5) this compound-treated or vehicle-treated T cells intratracheally into the lungs of anesthetized CC10-OVA mice [1]. The recognition of OVA by the transferred T cells in the lung initiates antigen-specific injury.

3. Endpoint Analysis (Day 10 Post-Transfer)

  • Flow Cytometry: To quantify T-cell recruitment and persistence, prepare single-cell suspensions from perfused lungs. Identify the transferred T cells by staining for Thy1.1+ CD8+ markers and analyze using flow cytometry [1].
  • Histological Assessment:
    • Inflate and fix lungs with neutral buffered formalin. Embed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) [1].
    • Lung Injury Scoring: Score H&E-stained sections in a blinded manner using a standardized method. The cited study scored injury based on observed pathology [1].
Key Experimental Findings

The table below summarizes the core effects of this compound treatment in the antigen-specific lung injury model.

Experimental Aspect Effect of this compound Treatment (10 µM)
T-cell Proliferation Abrogated anti-CD3-induced proliferation in wild-type CD4+ and CD8+ T cells [1].
IL-2 Production Reduced in CD4+ and CD8+ MMP9⁻/⁻ T cells [1].
Intracellular Calcium Flux Augmented in anti-CD3-stimulated CD4+ and CD8+ T cells following MMP inhibition or deficiency [1].
In Vivo Lung Injury This compound-mediated MMP2/9 inhibition abrogated antigen-specific CD8+ T cell-mediated lung injury in vivo [1].
Critical Reagent Specifications

This compound Profile

  • Mechanism: Potent, selective, mechanism-based inhibitor of gelatinases (MMP-2 and MMP-9). It directly binds the catalytic zinc ion [2] [3].
  • Specificity: Highly selective for MMP-2/9 over other metalloproteinases [4].
    • MMP-2: ( K_i = 13.9 \text{ nM} ) [2] [4] [3]
    • MMP-9: ( K_i = 600 \text{ nM} ) [2] [4] [3]
  • Formulation for In Vitro Use: Typically dissolved in DMSO. A common stock concentration is 61 mg/mL (199.08 mM) [3]. The working concentration used in the protocol is 10 µM [1].
  • Formulation for In Vivo Use: Can be dissolved in a 10% DMSO/saline solution [5] or suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na) [3]. Dosing in other disease models often uses 50 mg/kg via intraperitoneal (i.p.) injection [3] [5].

Notes and Considerations for Researchers

  • Model Specificity: This protocol induces injury via an adaptive CD8+ T-cell response to a specific lung antigen. It may not directly replicate injury from other causes like ischemia-reperfusion [6] or ozone exposure [7].
  • MMP Inhibition Dynamics: this compound is metabolized in vivo to an even more potent inhibitor [4]. Consider pharmacokinetics when designing dosing schedules for longer-term studies.
  • Treatment Timing: The presented protocol involves pre-treating T cells before transfer. For interventions after injury onset, other studies have successfully used this compound starting 30 minutes post-injury [5].
  • Control Groups: Essential control groups include:
    • Vehicle-treated T cells transferred into CC10-OVA mice.
    • This compound-treated T cells transferred into wild-type (non-OVA-expressing) mice to control for off-target effects.

References

Comprehensive Application Notes and Protocols: SB-3CT for PD-L1 Modulation in Cancer Immunotherapy Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SB-3CT as a Novel Immunotherapy Sensitizer

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, have emerged as significant regulators of the tumor immune microenvironment beyond their traditional roles in extracellular matrix remodeling. Recent research has demonstrated that these gelatinases directly influence immune checkpoint expression, particularly programmed death-ligand 1 (PD-L1), creating an immunosuppressive environment that limits the efficacy of conventional immunotherapies. This compound is a selective small-molecule inhibitor that specifically targets both MMP-2 and MMP-9 with significantly higher specificity than earlier generation MMP inhibitors, which failed clinically due to lack of selectivity and dose-limiting toxicities.

The therapeutic rationale for combining this compound with immune checkpoint blockade (ICB) stems from its ability to modulate multiple aspects of the tumor microenvironment. Preclinical studies have confirmed that this compound treatment significantly reduces tumor burden and improves survival by promoting anti-tumor immunity through dual mechanisms: direct reduction of PD-L1 expression in cancer cells and enhancement of T-cell mediated cytotoxicity. This combination approach represents a promising strategy to overcome the limitations of single-agent ICB therapy, which benefits only a subset of patients across most cancer types.

Mechanistic Insights: this compound Modulation of PD-L1 and Immune Pathways

Molecular Mechanisms of Action
  • Direct PD-L1 Regulation: this compound treatment significantly diminishes both mRNA and protein levels of PD-L1 in cancer cells through mechanisms that involve inhibition of MMP-9-mediated pathways. Research indicates that MMP-9 processes molecules that subsequently activate signaling cascades leading to PD-L1 upregulation. By inhibiting this process, this compound effectively reduces PD-L1 expression at the transcriptional level [1].

  • Extracellular Matrix Modulation: MMP-2 and MMP-9 contribute to ECM stiffness, which independently promotes immune suppression by forming physical barriers that hinder immune cell infiltration. Increased ECM stiffness has been directly correlated with elevated PD-L1 expression, creating a doubly immunosuppressive environment. This compound reduces this stiffness by inhibiting MMP-mediated collagen and other ECM component degradation, thereby facilitating improved immune cell access to tumors [2].

  • Interaction with Mediator Complex: Recent research has revealed a novel connection between MMP-9 and PD-L1 regulation through the mediator complex subunit 1 (MED1). MED1 enhances the binding of transcription factors c-Jun and c-Fos to MMP-9 promoters while simultaneously modulating PD-L1 expression through the Notch signaling pathway. Although not directly tested with this compound, this pathway represents a potential mechanistic route through which MMP inhibition influences PD-L1 expression [3].

Table 1: Key Mechanistic Pathways of this compound in Cancer Immunotherapy

Mechanistic Pathway Biological Effect Impact on Tumor Immunity
Direct PD-L1 Downregulation Reduced mRNA and protein levels of PD-L1 Decreased immune inhibition, enhanced T-cell function
ECM Remodeling Reduced matrix stiffness and barrier function Improved immune cell infiltration into tumors
MMP-9 Transcription Inhibition Reduced MMP-9 expression and activity Decreased processing of immunosuppressive factors
Immune Cell Modulation Enhanced CD8+ T-cell tumor killing capacity Direct improvement in anti-tumor cytotoxicity
Signaling Pathways Schematic

The diagram below illustrates the core mechanistic pathways through which this compound modulates the tumor microenvironment and PD-L1 expression:

G SB3CT SB3CT MMP2_MMP9 MMP-2/MMP9 Inhibition SB3CT->MMP2_MMP9 PD_L1_down PD-L1 Downregulation (mRNA & Protein) MMP2_MMP9->PD_L1_down ECM_remodel ECM Remodeling (Reduced Stiffness) MMP2_MMP9->ECM_remodel T_cell_activity Enhanced T-cell Activity PD_L1_down->T_cell_activity Immune_infilt Improved Immune Cell Infiltration ECM_remodel->Immune_infilt Tumor_killing Enhanced Tumor Killing T_cell_activity->Tumor_killing Immune_infilt->Tumor_killing

Experimental Models and Methodological Approaches

In Vitro Assessment Protocols
3.1.1 Cell Culture and Treatment Conditions
  • Cell Line Selection: Utilize human malignant melanoma cell lines (A375 and SK-MEL-28), mouse Lewis lung carcinoma (LLC), human A549 lung cancer, and mouse melanoma B16F10 cell lines. Culture A375, SK-MEL-28, and LLC in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain A549 and B16F10 cells in RPMI-1640 medium with the same supplements [1].

  • This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, dilute this compound in complete medium to achieve working concentrations ranging from 10-50 μM. Include vehicle control groups with equivalent DMSO concentrations (typically 0.1-0.5% v/v). Treat cells for 24-72 hours based on experimental endpoints, with 48 hours being optimal for PD-L1 expression analysis [1].

  • PD-L1 Expression Analysis: Following this compound treatment, harvest cells and analyze PD-L1 expression using Western blotting with specific anti-PD-L1 antibodies (recommended: human anti-PD-L1-Rb ab213524 or mouse anti-PD-L1-Rb ab213480 from Abcam). For quantitative analysis, perform flow cytometry using anti-PD-L1 antibodies to measure surface expression levels. Parallel assessment of mRNA levels via qRT-PCR provides insight into transcriptional regulation [1].

3.1.2 T-cell Mediated Tumor Killing Assay
  • T-cell Activation: Isolate human peripheral blood mononuclear cells from healthy donors and culture in CTSTM AIIM VTM SFM medium supplemented with ImmunoCult Human CD3/CD28/CD2 T cell activator and IL-2 (1000 U/mL) for 7 days to generate activated T-cells. Confirm activation status through CD25 and CD69 expression via flow cytometry [1].

  • Co-culture Establishment: Plate cancer cells in appropriate plates and allow adherence overnight. Add activated T-cells at effector:target ratios of 5:1 to 10:1 in the presence or absence of this compound (25 μM). Include appropriate controls (cancer cells alone, T-cells alone, and vehicle controls). Co-culture for 24-48 hours in medium containing anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL) [1].

  • Cytotoxicity Assessment: Quantify tumor cell killing using real-time cell analysis systems or endpoint measurements such as LDH release assays. For flow cytometry-based analysis, stain cells with Annexin V/PI to detect apoptosis specifically in tumor cells (identified by prior labeling with cell tracker dyes). Calculate specific lysis using the formula: % Specific Lysis = (Experimental - Spontaneous)/(Maximum - Spontaneous) × 100 [1].

Table 2: In Vitro Experimental Parameters for this compound Studies

Parameter Specifications Optimal Conditions
This compound Concentration Range 10-50 μM 25 μM for most applications
Treatment Duration 24-72 hours 48 hours for PD-L1 modulation
Cell Lines A375, SK-MEL-28, LLC, A549, B16F10 A375 and LLC for proof-of-concept
T-cell Activation CD3/CD28/CD2 activator + IL-2 (1000 U/mL) 7-day activation protocol
Effector:Target Ratio 1:1 to 10:1 5:1 for balanced assessment
Key Readouts PD-L1 expression (protein/mRNA), T-cell cytotoxicity, MMP activity Western blot, flow cytometry, LDH release
In Vivo Evaluation Protocols
3.2.1 Animal Model Establishment and Treatment
  • Model Selection: For primary tumor models, implant B16F10 melanoma cells (5×10^5) or LLC cells (2.5×10^5) subcutaneously into the flanks of C57BL/6 mice. For metastatic models, inject tumor cells intravenously via the tail vein. Monitor tumor growth by caliper measurements every 2-3 days and randomize mice into treatment groups when tumors reach 50-100 mm³ [1].

  • Treatment Protocol Administration: Prepare this compound in vehicle solution (recommended: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) and administer via intraperitoneal injection at 50 mg/kg every two days. For combination therapy, administer anti-PD-1 (200 μg/dose) and/or anti-CTLA-4 (100 μg/dose) antibodies via intraperitoneal injection every three days. Continue treatment for 2-3 weeks depending on tumor growth kinetics [1].

  • Tumor Tissue Analysis: At experimental endpoint, harvest tumors and process for various analyses. For immune cell infiltration assessment, create single-cell suspensions and stain for flow cytometry analysis of CD8+ T-cells (anti-CD8α antibodies), T-regs (CD4+CD25+FoxP3+), and myeloid-derived suppressor cells (CD11b+Gr-1+). For immunohistochemistry, fix tumor tissues in 4% paraformaldehyde and stain for CD8+ T-cells and PD-L1 expression [1].

3.2.2 Efficacy Assessment and Immune Monitoring
  • Tumor Measurement and Survival: Monitor tumor dimensions regularly using digital calipers and calculate volume using the formula: Volume = (Length × Width²)/2. Record survival daily, defining endpoint as tumor volume exceeding 1500 mm³ or exhibiting ulceration. Generate tumor growth curves and compare among treatment groups using repeated measures ANOVA. Analyze survival data using Kaplan-Meier curves with log-rank test for statistical significance [1].

  • Immune Profiling: For comprehensive immune analysis, process tumor tissues using multiparametric flow cytometry (10-12 color panels) to characterize CD8+ T-cell activation status (CD69+, CD44+), memory differentiation (CD62L, CD127), and exhaustion markers (PD-1, TIM-3, LAG-3). Analyze cytokine production by stimulating tumor-infiltrating lymphocytes with PMA/ionomycin in the presence of brefeldin A followed by intracellular staining for IFN-γ, TNF-α, and IL-2 [1].

  • Histopathological Assessment: For spatial analysis of immune cell infiltration, perform immunofluorescence staining on frozen tumor sections using antibodies against CD8 (cytotoxic T-cells), CD4 (helper T-cells), and F4/80 (macrophages). Quantify infiltration patterns using digital image analysis software. Assess collagen deposition and ECM structure through Masson's Trichrome staining and second harmonic generation imaging [2].

Data Analysis and Interpretation Guidelines

Assessment of Therapeutic Efficacy

The primary efficacy endpoints for this compound combination therapy include tumor growth inhibition, survival prolongation, and metastasis reduction. In preclinical models, this compound monotherapy typically achieves 30-50% tumor growth inhibition, while combination with anti-PD-1 or anti-CTLA-4 enhances this to 60-80% inhibition compared to control groups. Significant improvement in overall survival should demonstrate at least a 40% increase in median survival compared to ICB monotherapy. Metastatic burden in lung metastasis models should be reduced by ≥70% in combination groups versus controls as quantified by surface metastasis counting or bioluminescent imaging [1].

For immune monitoring data, successful this compound combination therapy should demonstrate at least a 2-fold increase in CD8+ T-cell infiltration within tumors compared to ICB monotherapy. Additionally, the CD8+/T-reg ratio should increase significantly (preferably ≥3-fold), indicating a favorable shift in the immune landscape. Functional assays should show enhanced IFN-γ production by tumor-infiltrating lymphocytes (at least 1.5-fold increase) and reduced expression of exhaustion markers on CD8+ T-cells (PD-1, TIM-3) [1].

Statistical Considerations and Experimental Replication
  • Sample Size Determination: For in vivo therapeutic studies, utilize power analysis to determine appropriate group sizes. Typically, n=8-10 mice per group provides sufficient power to detect significant differences with 80% power at α=0.05 for most tumor growth inhibition studies. Include additional animals to account for potential attrition during extended treatment periods [1].

  • Data Reprodubility: Perform three independent replicates for all in vitro experiments with multiple technical replicates within each experiment (minimum n=3 technical replicates). For in vivo studies, repeat the entire experiment at least twice to ensure reproducibility of findings, particularly for combination therapy effects [1].

  • Quantification Methods: For Western blot analysis of PD-L1 expression, normalize band intensities to housekeeping proteins (GAPDH or β-actin) and present as fold-change relative to control. For immunohistochemistry analysis, utilize digital pathology platforms with automated algorithms for quantitative assessment of staining intensity and percentage of positive cells across multiple high-power fields (minimum 5 fields per sample) [1].

Table 3: Key Efficacy Parameters and Expected Outcomes with this compound Combination Therapy

Parameter Assessment Method Expected Outcome with this compound + ICB
Tumor Growth Inhibition Caliper measurements, volume calculation 60-80% inhibition vs. control
Survival Benefit Kaplan-Meier analysis ≥40% increase in median survival
Metastasis Reduction Surface nodule counting, bioluminescence ≥70% reduction in metastatic burden
CD8+ T-cell Infiltration Flow cytometry, IHC ≥2-fold increase vs. ICB monotherapy
PD-L1 Expression Western blot, flow cytometry 40-60% reduction in tumor cells
T-cell Function IFN-γ ELISpot, intracellular staining ≥1.5-fold increase in cytokine production

Research Applications and Strategic Implementation

Combination Therapy Development

The primary application of this compound in cancer research involves developing combination immunotherapy strategies to overcome resistance to immune checkpoint inhibitors. Researchers should explore sequential versus concurrent administration schedules, as preclinical evidence suggests concurrent treatment yields superior outcomes. Additionally, investigate this compound in combination with alternative checkpoint inhibitors beyond PD-1/PD-L1 and CTLA-4 axes, such as LAG-3, TIGIT, or TIM-3 blockers, as the MMP-mediated ECM remodeling likely affects multiple exhaustion pathways [1].

For translational development, consider implementing biomarker strategies to identify tumors most likely to respond to this compound combination therapy. Focus on tumors with high MMP-2/9 activity, elevated ECM stiffness, or increased collagen deposition, as these characteristics indicate MMP-dependent immunosuppressive environments. Utilize non-invasive imaging approaches such as multiparametric MRI or atomic force microscopy to assess tumor stiffness as a potential predictive biomarker for patient stratification [2].

Mechanistic Studies and Technology Development

Beyond direct therapeutic applications, this compound serves as a valuable tool compound for investigating MMP-2/MMP9 functions in the tumor immune microenvironment. Utilize this inhibitor to dissect the molecular mechanisms linking ECM remodeling to immune checkpoint expression, particularly the signaling pathways connecting matrix stiffness sensing to PD-L1 transcription. Explore potential crosstalk with mechanosensitive pathways such as YAP/TAZ, Rho/ROCK, and integrin-mediated signaling that may cooperate with MMP inhibition [4].

In technology development applications, employ this compound as a positive control when developing novel MMP inhibitors or biomaterial-based delivery systems. Its well-characterized selectivity profile and known effects on PD-L1 make it ideal for benchmarking new approaches. Additionally, incorporate this compound into 3D culture systems and organoid models that better recapitulate the tumor microenvironment to study its effects on immune cell trafficking and function in more physiologically relevant contexts [2].

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions
  • Variable In Vitro Responses: When encountering inconsistent this compound effects on PD-L1 expression across cell lines, verify MMP-2/MMP9 expression baselines in your specific cell lines via Western blot or zymography. Cells with low baseline gelatinase expression may show minimal response. Consider using positive controls with known high MMP-2/9 activity (such as HT-1080 fibrosarcoma cells) to validate your experimental system [1].

  • Limited In Vivo Efficacy: If observing modest single-agent activity in vivo, ensure adequate drug exposure and bioavailability by monitoring plasma levels via LC-MS/MS if possible. Consider optimizing dosing schedules to more frequent administration (e.g., daily instead of every two days) while monitoring for potential toxicity. Verify target engagement by analyzing MMP-2/9 activity in tumor tissues using gelatin zymography [1].

  • Inconsistent Combination Effects: When combination therapy results are variable, assess the immunogenicity of your tumor model. Poorly immunogenic models may require additional priming, such as with cancer vaccines or oncolytic viruses, to generate sufficient T-cell responses for this compound to enhance. Characterize the immune infiltrate in your baseline model to ensure adequate T-cell presence for meaningful combination effects [1].

Optimization Recommendations

For researchers new to this compound applications, begin with established model systems such as B16F10 melanoma or LLC lung carcinoma in C57BL/6 mice, as these have well-documented responses to this compound combination therapy. Include appropriate controls for MMP inhibition effects on tumor growth independent of immunity (e.g., in immunodeficient mice) to dissect direct anti-tumor versus immune-mediated effects.

When developing analytical endpoints, implement multiplex approaches to capture the multifaceted effects of this compound. Combine traditional tumor growth measurements with comprehensive immune monitoring (flow cytometry, cytokine analysis, IHC) and ECM assessment (histology, second harmonic generation imaging) to fully characterize the treatment's impact on the tumor microenvironment [1] [2].

Conclusion and Future Perspectives

This compound represents a promising therapeutic enhancer for cancer immunotherapy through its unique ability to modulate both PD-L1 expression and the physical barriers in the tumor microenvironment. The protocols outlined herein provide researchers with comprehensive methodologies to investigate this compound in preclinical settings, with particular emphasis on combination approaches with immune checkpoint blockade.

Future research directions should focus on biomarker development for patient selection, novel formulation strategies to improve drug-like properties, and exploration of combinatorial regimens with additional microenvironment-targeting agents such as TGF-β inhibitors or CAF-modulating therapies. As the field advances, this compound and similar selective MMP inhibitors may play crucial roles in overcoming resistance to immunotherapy across multiple cancer types.

References

Comprehensive Research Application Note: SB-3CT in Cerebral Ischemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SB-3CT and MMP-9 Inhibition in Cerebral Ischemia

This compound ((4-phenoxyphenylsulfonyl)methylthiirane) represents a mechanism-based gelatinase inhibitor with high selectivity for matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). Cerebral ischemia triggers a pathological cascade characterized by rapid upregulation of MMP-9 activity, which contributes to blood-brain barrier (BBB) disruption, edema formation, hemorrhagic transformation, and neuronal apoptosis. [1] [2] Unlike earlier broad-spectrum MMP inhibitors that faced clinical limitations, this compound employs a unique inhibition mechanism where the target gelatinases themselves catalyze the opening of the thiirane ring, generating a potent inhibitory species within the enzyme active site. [3] [4] This mechanism confers selectivity and aligns with the pathologically activated therapy (PAT) strategy, making this compound a promising candidate for cerebral ischemia intervention.

The therapeutic rationale for MMP-9 inhibition in ischemic stroke is strongly supported by clinical evidence demonstrating that elevated MMP-9 levels correlate with hemorrhagic transformation and worse neurological outcomes. [1] [5] this compound has demonstrated efficacy across multiple cerebral ischemia models, including transient middle cerebral artery occlusion (tMCAO), embolic focal cerebral ischemia, and subarachnoid hemorrhage models. [6] [7] [4] Recent research has elucidated that this compound's mechanisms extend beyond vascular protection to include modulation of astrocytic lipid metabolism, representing a novel pathway through which this compound exerts neuroprotective effects. [6]

Therapeutic Efficacy & Experimental Outcomes

Summary of Neuroprotective Effects Across Ischemia Models

Table 1: this compound Efficacy in Different Cerebral Ischemia Models

Disease Model Species Dosing Regimen Key Outcomes References

| Transient Focal Cerebral Ischemia (tMCAO) | Mouse | 25 mg/kg, i.v. at reperfusion | ✓ Improved neurological scores ✓ Reduced infarct volume (∼50%) ✓ Modulated astrocytic lipid metabolism ✓ Reduced ceramide accumulation | [6] | | Embolic Focal Cerebral Ischemia | Mouse | 25 mg/kg, i.p. at 2h and 4h post-ischemia | ✓ Ameliorated neurobehavioral deficits ✓ Attenuated infarct volume ✓ Reduced hemorrhagic volumes ✓ Preserved laminin and ZO-1 integrity | [4] | | Subarachnoid Hemorrhage (SAH) | Rat | 0.3 mg/animal, intracisternal | ✓ Attenuated cerebral vasospasm ✓ Reduced MMP-9 expression in basilar artery | [7] | | Traumatic Brain Injury (TBI) | Rat/Mouse | 50 mg/kg (rat) or 25 mg/kg (mouse), i.p. at 30min, 6h, 12h post-TBI | ✓ Improved motor function ✓ Enhanced spatial learning/memory ✓ Preserved hippocampal neurons ✓ Reduced lesion volumes | [8] [9] |

Quantitative Assessment of Neuroprotective Effects

Table 2: Quantitative Physiological and Behavioral Outcomes Following this compound Treatment

Assessment Parameter Vehicle-Treated Ischemic Animals This compound-Treated Ischemic Animals Experimental Details
Infarct Volume 100% (reference) 45-60% reduction tMCAO model, TTC staining [6] [4]
Neurological Score Severe deficits (8-10 point deficit scales) ∼50% improvement 28-point neuroscore assessment [4]
MMP-9 Activity Significantly elevated ∼70% reduction Gelatin zymography [9]
BBB Permeability Extensive Evans blue extravasation Markedly reduced extravasation Evans blue assay [4]
Hemorrhagic Transformation Prominent petechial hemorrhages Significant reduction Hemoglobin quantification [4]
Neuronal Survival ∼30% survival in CA1 hippocampus ∼70% survival in CA1 hippocampus Cresyl violet staining [8]
Astrocytic Reactivity Severe GFAP upregulation Moderate GFAP expression Immunohistochemistry [6]

Experimental Protocols & Methodologies

This compound Administration Protocols
3.1.1 Drug Preparation and Formulation
  • Stock Solution Preparation: this compound is typically dissolved in 10% dimethyl sulfoxide (DMSO) and further diluted in saline to achieve the desired concentration. [8] The final concentration should be adjusted to ensure that the DMSO concentration does not exceed 10% to avoid potential solvent toxicity.

  • Dosing Considerations: For most cerebral ischemia models in rodents, this compound is administered at 25-50 mg/kg depending on species and model severity. [6] [8] Mouse studies generally use 25 mg/kg, while rat studies may require 50 mg/kg for efficacy. The injection volume should be calculated based on animal body weight, typically not exceeding 0.1 mL/10g for intraperitoneal administration.

3.1.2 Timing and Route of Administration
  • Therapeutic Window: For transient ischemia models, the first dose should be administered immediately upon reperfusion. [6] In permanent occlusion models, treatment within 2-4 hours post-occlusion demonstrates efficacy. [4] Multiple dosing regimens may extend to 7 days post-ischemia for sustained inhibition, though prolonged inhibition beyond this period may interfere with recovery processes. [6]

  • Administration Routes:

    • Intraperitoneal (i.p.): Most commonly used route, provides reliable systemic absorption [8] [9]
    • Intravenous (i.v.): Suitable for acute intervention studies, ensures immediate bioavailability [6]
    • Intracisternal: Used for specific applications such as subarachnoid hemorrhage [7]
Physiological Monitoring and Assessment Methods
3.2.1 Cerebral Blood Flow Monitoring
  • Laser Doppler Flowmetry: Position the probe over the ischemic cortex (typically 2-3 mm posterior and 4-5 mm lateral to bregma) to verify successful occlusion. [4] MCAO is considered successful when regional cerebral blood flow (rCBF) drops to <25% of baseline. Maintain continuous monitoring throughout the occlusion period to ensure consistent ischemia.

  • Post-occlusion Verification: Following embolic models, confirm vessel occlusion using fluorescently-labeled clots and examine distribution patterns. [4] Over 70% of emboli should occlude the right intracranial segment of the internal carotid artery at the origin of the MCA for consistent results.

3.2.2 Neurological and Behavioral Assessment
  • 28-point Neuroscore System: Evaluate neurological function at 24h and 72h post-ischemia, assessing:

    • Body symmetry
    • Gait
    • Climbing
    • Circling behavior
    • Forelimb symmetry
    • Compulsory circling
    • Whisker response [4]
  • Beam Walk Test: Assess fine vestibulomotor function and coordination using a narrow wooden beam (2.5×100 cm) with equally spaced pegs. Record the time taken to traverse the beam, with three trials performed per animal daily. [8]

  • Morris Water Maze: Evaluate spatial learning and memory during post-operative days 11-15 following TBI. [8] Conduct four trials per day with the platform location hidden, recording latency to find the platform.

Tissue Processing and Analytical Techniques
3.3.1 Gelatin Zymography for MMP Activity Assessment
  • Sample Preparation: Homogenize cortical tissue in lysis buffer without EDTA. Centrifuge at 10,000×g for 10 minutes and collect supernatant. Determine protein concentration using BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 μg) on 8% SDS-polyacrylamide gels containing 1 mg/mL gelatin. Electrophorese at 100V for 90 minutes under non-reducing conditions.

  • Development and Analysis: Incubate gels in developing buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 μM ZnCl₂, 0.02% Brij-35, pH 7.5) for 24h at 37°C. Stain with Coomassie Blue R-250 and destain appropriately. Identify MMP-9 as clear bands against blue background at ∼92 kDa (proMMP-9) and ∼82 kDa (active MMP-9). [9]

3.3.2 Immunohistochemical and Histological Analysis
  • Perfusion Fixation: Anesthetize animals and perfuse transcardially with 250 mL phosphate-buffered saline (PBS) followed by 250 mL of 4% paraformaldehyde. Post-fix brains in the same fixative for 24h, then transfer to 30% sucrose for cryoprotection. [7]

  • Infarct Volume Assessment: Section brains into 2-mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. [4] Fix in 4% paraformaldehyde and quantify infarct volume using image analysis software, correcting for edema.

  • Blood-Brain Barrier Integrity: Administer 2% Evans blue dye (4 mL/kg) intravenously and allow circulation for 30-60 minutes. Perfuse with PBS until clear fluid exits the heart. Extract brains, homogenize in formamide, and incubate at 60°C for 24h. Measure absorbance at 620 nm and quantify extravasation against standard curve. [4]

Mechanism of Action & Signaling Pathways

Molecular Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple complementary mechanisms that target different aspects of the ischemic cascade. The primary mechanism involves direct inhibition of MMP-9 activity, which prevents degradation of critical neurovascular matrix components including laminin, collagen, and tight junction proteins. [4] This inhibition stabilizes the blood-brain barrier, reduces vasogenic edema, and minimizes hemorrhagic transformation. Additionally, recent research has revealed that this compound modulates astrocytic lipid metabolism by restraining cholesterol metabolism and modulating sphingolipid and glycerophospholipid pathways. [6] Specifically, this compound reduces ceramide accumulation and promotes an increase in neuroprotective hexosylceramides, leading to enhanced neuronal survival and synaptic integrity.

The diagram below illustrates the key mechanistic pathways through which this compound confers neuroprotection in cerebral ischemia:

G cluster_0 Pathological Events cluster_1 This compound Mechanisms cluster_2 Therapeutic Outcomes Ischemia Cerebral Ischemia MMP9 MMP-9 Activation Ischemia->MMP9 BBB BBB Disruption MMP9->BBB Lipid Aberrant Lipid Metabolism MMP9->Lipid Inflammation Neuroinflammation MMP9->Inflammation SB3CT This compound Administration MMP9_Inhibit MMP-9 Inhibition SB3CT->MMP9_Inhibit Lipid_Mod Lipid Metabolism Modulation SB3CT->Lipid_Mod Protection Neurovascular Protection MMP9_Inhibit->Protection Preserves tight junctions & laminin Lipid_Mod->Protection Reduces ceramide increases hexosylceramide Outcomes Improved Outcomes Protection->Outcomes Reduced infarct Improved behavior

Pharmacokinetic Properties and Brain Delivery

This compound demonstrates favorable pharmacokinetic properties that support its therapeutic application in cerebral ischemia. After intraperitoneal administration (25 mg/kg) in mice, this compound rapidly appears in plasma with maximal concentrations of 6.4 ± 0.3 μM achieved within 10 minutes. [3] The compound readily crosses the blood-brain barrier, with brain concentrations reaching 5.0 ± 0.8 pmol/mg (equivalent to 5.0 ± 0.8 μM) at 10 minutes post-administration. The brain-to-plasma AUC ratio of 0.68 indicates efficient CNS penetration. [3] this compound is primarily metabolized by hydroxylation at the para position of the terminal phenyl ring, producing an active metabolite (p-OH this compound) that is a more potent gelatinase inhibitor than the parent compound. This metabolite also crosses the BBB with a brain-to-plasma AUC ratio of 2.0. [3]

Practical Implementation Considerations

Optimization and Troubleshooting
  • Dosing Regimen Optimization: For studies requiring extended inhibition, administer this compound at 25 mg/kg immediately after ischemia, followed by additional doses at 24h and 48h post-occlusion. [6] Avoid treatment beyond 7 days as prolonged MMP-9 inhibition may interfere with recovery processes.

  • Model-Specific Considerations: In embolic stroke models, this compound remains effective despite the persistent vascular occlusion, indicating its ability to protect the neurovascular unit even under ongoing ischemic conditions. [4] For transient ischemia models, the therapeutic window extends up to 6 hours post-reperfusion.

  • Physiological Monitoring: Throughout experiments, monitor and maintain body temperature at 37°C using a feedback-controlled heating pad. Regularly assess arterial blood gases (pH, pO₂, pCO₂) and mean arterial blood pressure to ensure consistent physiological parameters across experimental groups. [8]

Technical Notes and Limitations
  • This compound Stability: Prepare fresh solutions before each administration and protect from light. The compound has limited aqueous stability and should be used within 2 hours of preparation.

  • Plasticware Interaction: this compound may adsorb to plastic surfaces. Use glass vials for stock solutions and siliconized tubes for working solutions to minimize compound loss.

  • Species Considerations: While effective in both mice and rats, note that dosing may need species-specific adjustment. Mice typically respond to 25 mg/kg, while rats may require 50 mg/kg for similar efficacy. [8] [9]

Conclusion

This compound represents a promising therapeutic candidate for cerebral ischemia, demonstrating consistent efficacy across multiple animal models through multifaceted mechanisms of action. Its favorable pharmacokinetic profile, including efficient blood-brain barrier penetration and selective gelatinase inhibition, addresses significant limitations of earlier MMP inhibitors. The detailed protocols provided in this application note will enable researchers to effectively implement this compound studies in their cerebral ischemia research programs.

The optimal therapeutic window for this compound administration extends up to 6 hours post-ischemia, with dosing regimens of 25 mg/kg (mice) or 50 mg/kg (rats) providing robust neuroprotection. Researchers should consider incorporating lipidomic analyses alongside traditional histological and behavioral assessments to fully characterize the novel mechanisms through which this compound modulates astrocytic lipid metabolism to confer neuroprotection.

References

SB-3CT blood-brain barrier protection stroke model

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: SB-3CT in Stroke Models

This compound is a potent, selective, and competitive thiirane-based inhibitor of gelatinases (MMP-2 and MMP-9) that crosses the blood-brain barrier [1] [2]. Its application in ischemic stroke models focuses on mitigating acute BBB disruption and secondary injury processes.

Table 1: Pharmacological and Efficacy Profile of this compound

Aspect Details
Inhibitor Type Potent, selective, competitive gelatinase inhibitor [2]
Molecular Targets MMP-2 (Ki = 13.9 nM), MMP-9 (Ki = 400-600 nM) [1] [2]
Key Mechanism Ring-opening of thiirane at enzyme active site, generating a tight-binding thiolate inhibitor [1]
BBB Permeability Yes, brain-to-plasma AUC ratio of 0.68 after i.p. administration in mice [1]
Primary Neuroprotective Effects Attenuates BBB breakdown, reduces brain infarct volume, improves neurological deficits, modulates astrocytic lipid metabolism [3]
Critical Consideration Prolonged inhibition (e.g., multiple doses over 7 days) may impair long-term neurological recovery and angiogenesis; therapeutic window is crucial [3]

Experimental Protocols

The following protocols are synthesized from recent studies utilizing this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.

Stroke Model and this compound Administration

This protocol is adapted from a 2025 study investigating the effects of this compound on astrocytic lipid metabolism [3].

  • Animal Model: Adult male C57BL/6 mice (8-12 weeks old).
  • Stroke Induction: Transient MCAO (tMCAO) is performed by inserting a silicone-coated nylon filament into the internal carotid artery to block the middle cerebral artery for 60 minutes, followed by reperfusion [4] [3].
  • Drug Formulation: this compound is typically dissolved in DMSO and then diluted in saline or a vehicle containing DMSO, PEG300, and Tween-80 [2]. The final concentration of DMSO should be kept low (e.g., 10% or less).
  • Dosage and Administration:
    • Single Dose Regimen: A single dose of 25 mg/kg this compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at the onset of reperfusion [3] [1].
    • Multiple Dose Regimen (Use with Caution): To study prolonged effects, some protocols use 25 mg/kg injected i.p. on day 0, day 2, and day 4 post-tMCAO. Note that this regimen has been associated with impaired long-term recovery [3].
  • Control Groups: Subjects should receive an equivalent volume of vehicle.
Assessment of Therapeutic Efficacy

Outcome measures are typically assessed 24 to 72 hours after tMCAO.

  • Neurological Deficit Scoring: Evaluated using standardized scales such as:
    • Garcia Score: A composite score of spontaneous activity, symmetry of movements, symmetry of forelimbs, climbing, body proprioception, and response to vibrissae touch [4].
    • Foot-fault Test: Assesses sensorimotor coordination by counting missteps on a horizontal ladder [4].
  • Infarct Volume Measurement:
    • Mice are euthanized, and brains are collected.
    • Brains are sectioned into coronal slices (1-2 mm thick) and stained with 2% 2,3,5-Triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains pale.
    • Infarct volume is quantified using image analysis software and often corrected for edema [3].
  • Blood-Brain Barrier Permeability:
    • Evans Blue Extravasation: Evans Blue dye (2% in saline, 4 mL/kg) is injected intravenously and allowed to circulate for a few hours. Perfused brain sections are observed under a fluorescence microscope, or dye is extracted from brain tissue and quantified using a spectrophotometer [4].
Mechanistic Studies: Lipidomics and Western Blot

To investigate the mechanism of action, brain tissues are analyzed.

  • Brain Tissue Collection: Peri-infarct brain regions are dissected and homogenized.
  • Lipidomic Analysis:
    • Lipids are extracted from brain tissue using a methanol-chloroform solution.
    • Analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to profile lipid species.
    • Key Findings: this compound treatment significantly modulates the sphingolipid and glycerophospholipid pathways, reducing pro-apoptotic ceramides and increasing neuroprotective hexosylceramides [3].
  • Protein Analysis via Western Blot:
    • Proteins are extracted, separated by gel electrophoresis, and transferred to a membrane.
    • Membranes are probed with primary antibodies against:
      • MMP-9: To confirm inhibition of target.
      • BBB Junction Proteins: Occludin, Claudin-5, ZO-1 (to assess BBB integrity).
      • Gilal Markers: GFAP (astrocytes), Iba1 (microglia) to assess neuroinflammation.
      • Synaptic Markers: PSD-95, Synapsin-1 to evaluate synaptic integrity [3] [5].

Mechanism of Action and Workflow

The therapeutic effect of this compound in ischemic stroke involves a multi-step pathway, from administration to functional recovery, as illustrated below.

G Start Ischemic Stroke (BBB Disruption, MMP-9↑) A1 This compound Administration (25 mg/kg, i.p. or i.v.) Start->A1 A2 Crosses Blood-Brain Barrier A1->A2 A3 Inhibits MMP-2 and MMP-9 (Ki: 13.9 nM / 400 nM) A2->A3 B1 Reduced degradation of extracellular matrix & tight junction proteins A3->B1 B3 Modulation of Astrocytic Lipid Metabolism A3->B3 B2 Attenuated Blood-Brain Barrier Breakdown B1->B2 D Improved Outcomes: Smaller infarct volume Better neurological scores Enhanced synaptic integrity B2->D C1 Reduced ceramides Increased hexosylceramides B3->C1 C2 Decreased neuroinflammation (microglial/astrocytic reactivity) B3->C2 C1->D C2->D

At the cellular level, this compound's inhibition of MMP-9 intersects with key inflammatory and metabolic pathways. The diagram below shows how it modulates the NOTCH3/NF-κB pathway and lipid metabolism in astrocytes, based on related research [4] [3] [6].

G Subgraph1 Ischemic/Inflammatory Stimulus (e.g., IL-1β) A NOTCH3 Receptor Activation Subgraph1->A Induces Subgraph2 B NF-κB Pathway Activation & Nuclear Translocation A->B C Upregulation of MMP-9 Expression and Activity B->C E Dysregulated Lipid Metabolism (Accumulation of ceramides) C->E Leads to F Degradation of Tight Junction Proteins (Occludin, Claudin-5, ZO-1) C->F Leads to D This compound Intervention (Direct inhibition of MMP-9 activity) D->C Inhibits D->E Modulates D->F Protects against Subgraph3 G Blood-Brain Barrier Breakdown & Neuroinflammation E->G F->G

Key Considerations for Researchers

  • Therapeutic Window is Critical: The timing and duration of this compound treatment are crucial. While acute administration is protective, prolonged inhibition of MMP-9 can interfere with natural recovery processes and angiogenesis, potentially harming long-term outcomes [3].
  • Model Limitations: Current data is primarily from mouse models. Translating these findings to more complex human pathophysiology requires further investigation.
  • Compound Specificity: Although this compound is more selective than broad-spectrum MMP inhibitors, it still targets both MMP-2 and MMP-9. The specific contribution of inhibiting each target to the overall neuroprotective effect is an area of ongoing research [4] [2].

References

SB-3CT solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Solubility and Stock Preparation

This compound is characterized by very poor water solubility, which is a primary challenge in its formulation for biological assays. The table below summarizes key solubility data and standard stock preparation methods.

Property Details Source / Context
Aqueous Solubility 2.3 μg/mL (approx. 7.5 μM) Parent this compound compound [1]
Solubility in DMSO ≥ 50 mg/mL (≥ 163 mM) Supplier data [2]
Recommended Stock Concentration 10 - 50 mM in DMSO Common practice from supplier protocols [3] [2]
Stock Stability Stable for 1 year at -80°C, 6 months at -20°C (sealed, dry) Supplier recommendation [2]

Experimental Protocols for In Vivo Dosing

Due to its poor water solubility, administering this compound for in vivo studies requires specific vehicle formulations. Below are two validated protocols from the literature.

Protocol Application Vehicle Composition Final this compound Concentration Administration Route
Protocol 1: Suspension for IP/PO 10% DMSO + 40% PEG-300 + 5% Tween-80 + 45% Saline [2] 2.5 mg/mL (8.16 mM) [2] Intraperitoneal (IP) or Oral (PO)
Protocol 2: Solution for IP 10% DMSO + 65% PEG-200 + 10% Water [3] 12.5 mg/mL [3] Intraperitoneal (IP)

Workflow for In Vivo Dosing Solution Preparation: The following diagram outlines the key decision points and steps for preparing this compound for animal studies.

G Start Start: Prepare In Vivo Dosing Solution Step1 Weigh this compound powder Start->Step1 Decision1 Need clear solution? (Check protocol requirements) P2 Protocol 2: Clear Solution Decision1->P2 Yes P1 Protocol 1: Suspended Solution Decision1->P1 No Step2_P2 Add to vehicle: 10% DMSO, 65% PEG-200, 10% Water P2->Step2_P2 Step2_P1 Add to vehicle: 10% DMSO, 40% PEG-300, 5% Tween-80, 45% Saline P1->Step2_P1 Step1->Decision1 Step3_P2 Vortex until dissolved (Result is a clear solution) Step2_P2->Step3_P2 Step3_P1 Sonicate to mix uniformly (Result is a suspension) Step2_P1->Step3_P1 End Administer to animals per experimental plan Step3_P1->End Step3_P2->End

Frequently Asked Questions (FAQs)

Q1: The solution precipitated after I added it to my cell culture medium. What should I do? This is expected due to this compound's low aqueous solubility. To minimize precipitation:

  • Keep DMSO Low: Ensure the final DMSO concentration in your cell culture assay is ≤ 0.1% (v/v). For a 50 mM DMSO stock, this yields a final this compound concentration of ≤ 50 μM.
  • Pre-dilution: Pre-dilute the DMSO stock in a small volume of culture medium or PBS before adding it to the full volume of cell culture media.
  • Visual Check: After adding the inhibitor, inspect the medium for visible precipitate. Note that some precipitation might still occur at higher concentrations.

Q2: The DMSO concentration in my experiment is too high. How can I reduce it? You have two main options:

  • Concentrated Stock: Use a higher concentration of this compound in your DMSO stock (e.g., 50-100 mM) to add a smaller volume to your assay. Note: The solubility limit in DMSO is high (≥163 mM), but ensure the compound stays in solution after thawing.
  • Alternative Formulations: For in vivo work, use the validated vehicles listed in the protocols above. For in vitro assays, you can attempt to use a water-soluble prodrug of the this compound metabolite, as described in research literature [1].

Q3: How do I know if the biological effect is from this compound and not DMSO? It is crucial to include the correct control.

  • Vehicle Control: Always run a control group that is treated with the same final concentration of DMSO (e.g., 0.1%) without this compound.
  • Dose-Response: Perform experiments with multiple concentrations of this compound to establish a dose-dependent effect, which helps confirm the activity is from the inhibitor.

References

SB-3CT cell viability cytotoxicity concentration range

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Fact Sheet

The table below summarizes the core biochemical and usage data for this compound.

Property Specification
Molecular Weight 306.40 [1]
Primary Targets MMP-2, MMP-9 [1]

| Inhibition Constant (Ki) | • MMP-2: 13.9 nM • MMP-9: 600 nM [1] | | Common In Vitro Working Concentration | ~25 μM (for modulation of PD-L1 in T cell co-culture assays) [2] | | Reported Cytotoxicity Assay Concentration | 0.1 μM (for 24-hour treatment in HCC cells) [1] | | Recommended In Vivo Dose | 50 mg/kg/day (intraperitoneal injection in mouse models) [1] [2] | | Solubility (DMSO) | ~61 mg/mL (199.08 mM) [1] |

Mechanism of Action and Experimental Workflow

This compound is a selective gelatinase inhibitor. Recent research shows that beyond inhibiting tumor invasion, it significantly modulates the tumor immune microenvironment [3] [2].

Signaling Pathway and Mechanism

The diagram below illustrates how this compound targets MMP-2/9 and its downstream effects on cancer cells and the immune microenvironment.

sb3ct_mechanism SB3CT SB3CT MMP2_MMP9 MMP-2 / MMP-9 SB3CT->MMP2_MMP9 Inhibits CD8_Cell CD8+ T-cell Activity SB3CT->CD8_Cell Promotes PD_L1 PD-L1 Expression MMP2_MMP9->PD_L1 Reduces PD_L1->CD8_Cell Relieves Suppression of Tumor_Killing Enhanced Tumor Cell Killing CD8_Cell->Tumor_Killing Increases

Core Experimental Protocol

A key application for this compound is in T cell-mediated tumor killing assays to study its interaction with immunotherapy. The workflow is as follows:

workflow Step1 Activate T Cells Step3 Establish Co-culture Step1->Step3 Step2 Culture Cancer Cells Step2->Step3 Step4 Add this compound (e.g., 25 µM) Step3->Step4 Step5 Incubate (e.g., 48 hrs) Step4->Step5 Step6 Measure Cytotoxicity Step5->Step6

Key Troubleshooting and FAQs

  • What is a safe starting concentration for this compound in my cell viability assay? Given that a study treated HCC cells with 0.1 μM for 24 hours to observe biological effects without reported toxicity, this concentration is a conservative starting point [1]. For more potent modulation of the immune microenvironment, such as PD-L1 downregulation, researchers have used 25 μM in co-culture systems [2]. It is crucial to establish your own dose-response curve for each cell line, as sensitivity can vary.

  • My this compound has precipitated in the solution. What should I do? this compound has limited solubility in aqueous solutions [1]. Always prepare a fresh stock solution in high-quality, dry DMSO. The manufacturer notes that "moisture-absorbing DMSO reduces solubility," so ensure your DMSO is handled properly to maintain its anhydrous state. Do not store the DMSO stock for extended periods.

  • Can this compound be used in animal models, and what is the standard dose? Yes, this compound is commonly used in vivo. A frequently reported and effective dose is 50 mg/kg per day, administered via intraperitoneal (i.p.) injection [1] [2]. For preparation, the compound is often formulated as a homogeneous suspension in a 1% CMC-Na solution [1].

  • Why is my this compound treatment not showing the expected effect on PD-L1 levels? Consider the following:

    • Confirm Inhibition: Ensure your assay conditions effectively inhibit MMP-2/9 activity.
    • Timing: The downregulation of PD-L1 may require sufficient time. The 48-hour incubation in the co-culture assay is a reference [2].
    • Cell Context: The effect might be cell-type dependent. Verify the baseline expression of both MMP-2/9 and PD-L1 in your specific cell lines.
  • Does the concentration of this compound used in cytotoxicity assays differ from that used in other functional assays? Yes, functional effects like PD-L1 downregulation often require higher concentrations than those needed to simply assess baseline cell viability. The 25 μM used in T-cell co-cultures is substantially higher than the 0.1 μM used in other cell culture studies, highlighting the need to tailor the concentration to your specific experimental goal [1] [2].

References

SB-3CT Dosing Regimens in Animal Models of Neurological Injury

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Species Dose Route Dosing Frequency & Time Points Primary Evidence & Outcomes
Embolic Stroke [1] Mouse 25 mg/kg Intraperitoneal (i.p.) First dose at 2 hours post-ischemia, second dose at 4 hours post-ischemia. Reduced infarct volume, improved neurobehavioral scores, protected neurovascular integrity [1].
Traumatic Brain Injury (TBI) [2] Rat 50 mg/kg Intraperitoneal (i.p.) First dose at 30 minutes post-TBI, followed by doses at 6 and 12 hours. Improved motor function, spatial learning/memory, preserved hippocampal neurons [2].
Ischemic Stroke (Acute) [3] Mouse 25 mg/kg Intravenous (i.v.) Single injection at the time of reperfusion. Improved neurological outcomes, modulated astrocytic lipid metabolism [3].
Ischemic Stroke (Prolonged) [3] Mouse 25 mg/kg Not specified Injections on Day 0, Day 2, and Day 4 post-stroke. Impaired neurological recovery and angiogenesis, suggesting excessive inhibition can be detrimental [3].
Focal Cerebral Ischemia [4] Mouse 25 mg/kg Intraperitoneal (i.p.) Single dose for pharmacokinetic study. Demonstrated rapid distribution to the brain, providing PK rationale for multi-dose regimens [4].

Detailed Experimental Protocols

Here are the detailed methodologies from the cited studies to help you replicate these experiments.

Protocol for Embolic Stroke Model in Mice [1]
  • Animal Model: Male mice subjected to embolic occlusion of the Middle Cerebral Artery (MCA) using a fibrin-rich clot.
  • SB-3CT Treatment:
    • Preparation: this compound was dissolved in a solution containing 20% dimethyl sulfoxide (DMSO) and 80% saline [1].
    • Dosing: 25 mg/kg, administered via intraperitoneal (i.p.) injection.
    • Schedule: The first dose was given at 2 hours post-ischemia, followed by a second dose at 4 hours post-ischemia.
  • Key Assessments: Infarct volume was measured at 24 hours, and neurobehavioral outcomes were assessed using a standardized scoring system.
Protocol for Traumatic Brain Injury (TBI) Model in Rats [2]
  • Animal Model: Male Sprague-Dawley rats subjected to moderate fluid percussion TBI.
  • This compound Treatment:
    • Preparation: this compound was dissolved in 10% DMSO [2].
    • Dosing: 50 mg/kg, administered via intraperitoneal (i.p.) injection.
    • Schedule: The first dose was given at 30 minutes post-TBI, with subsequent doses at 6 and 12 hours post-injury.
  • Key Assessments: Motor function (beam-balance/beam-walk) was tested on post-operative days 1-5. Spatial learning and memory (Morris water maze) were assessed on days 11-15. Histological analysis for neurodegeneration and neuronal loss was performed.

Key Considerations for Your Experimental Design

The following workflow synthesizes the evidence from the studies above to guide your decision on this compound dosing frequency.

The diagram above outlines the key decision points. Please also note these critical practical aspects:

  • Pharmacokinetic Basis: The multi-dose regimens are supported by pharmacokinetic data showing this compound rapidly distributes to the brain but has a relatively short elimination half-life (~46 minutes in mice) [4]. Repeated dosing helps maintain therapeutic concentrations during the critical early injury phase.
  • Critical Warning on Chronic Dosing: A 2025 study demonstrated that while a single acute dose of this compound was beneficial in stroke, repeated dosing over several days impaired neurological recovery and angiogenesis [3]. This highlights that the timing and duration of MMP-9 inhibition are crucial, and prolonged suppression can be detrimental to recovery processes.

References

optimizing SB-3CT treatment timing stroke models

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the recommended therapeutic window for SB-3CT after stroke onset?

    • A1: Treatment should be initiated in the acute phase after stroke. Evidence from mouse tMCAO models supports administration starting on the day of stroke induction (Day 0) [1]. The first dose is often given intravenously shortly after reperfusion.
  • Q2: How long should this compound treatment be continued?

    • A2: Short-term treatment regimens are crucial. A study administering this compound on a prolonged schedule (Days 0, 2, and 4) found that it impaired neurological recovery and inhibited angiogenesis despite showing early benefits [1]. This indicates that while acute inhibition is protective, prolonged suppression of MMP-9 is detrimental to the brain's natural repair processes.
  • Q3: What are the primary mechanisms through which early this compound treatment confers protection?

    • A3: Early administration of this compound in stroke models is neuroprotective through multiple mechanisms:
      • Modulates Astrocytic Lipid Metabolism: It restrains harmful cholesterol metabolism and shifts sphingolipid pathways, reducing toxic ceramides and increasing neuroprotective hexosylceramides [1].
      • Reduces Neuroinflammation: It mitigates the reactivity of astrocytes and microglia, thereby lowering the levels of pro-inflammatory cytokines [1].
      • Preserves Blood-Brain Barrier (BBB): By inhibiting MMP-9, it prevents the degradation of key BBB components, reducing edema and harmful immune cell infiltration [2] [3].
  • Q4: Why does prolonged this compound treatment hinder recovery?

    • A4: Matrix Metalloproteinases, including MMP-9, are involved in natural repair processes such as angiogenesis (formation of new blood vessels) and tissue remodeling during the subacute and chronic phases of stroke [1]. Continuous inhibition with this compound disrupts these essential recovery pathways, ultimately leading to worse functional outcomes.

Experimental Data Summary

The table below summarizes key quantitative findings from recent studies on this compound in neurological disease models.

Study Model Treatment Timing & Dosage Key Outcomes Mechanistic Insights
Ischemic Stroke (Mouse tMCAO) [1] 25 mg/kg, i.v.; on Day 0, or on Days 0, 2, 4 Improved early outcomes with single dose; impaired recovery & angiogenesis with prolonged dosing. Modulated astrocytic sphingolipid/ glycerophospholipid pathways; reduced ceramides; attenuated glial reactivity.
Traumatic Brain Injury (Rat FPI) [2] 50 mg/kg, i.p.; at 30 min, 6 h, and 12 h post-injury. Robust behavioral protection and preservation of hippocampal neurons at 15 days. Reduced BBB damage and neurodegeneration; attenuated MMP-9 activity in the acute phase.
Perioperative Neurocognitive Disorders (Aged Rats) [4] 25 mg/kg, i.p.; at 2 h and 4 h post-surgery. Reversed learning and memory deficits; reduced hippocampal inflammation. Inhibited surgery-induced microglial polarization to the pro-inflammatory M1 phenotype.

Detailed Experimental Protocols

Protocol 1: Acute Ischemic Stroke Model (Mouse tMCAO) This protocol is adapted from a 2025 study investigating this compound's effects on lipid metabolism [1].

  • Stroke Induction: Subject mice to transient middle cerebral artery occlusion (tMCAO) for 60 minutes.
  • Drug Administration: Administer this compound intravenously (25 mg/kg) via tail vein injection immediately after reperfusion.
  • Assessment Timeline:
    • Day 3 Post-stroke: Assess neurological outcomes using standardized scales (e.g., modified Neurological Severity Score). Subsequently, collect whole brains for analysis.
    • Lipidomic Analysis: Perform lipidomic profiling on brain tissue to examine changes in sphingolipid and glycerophospholipid pathways.
    • Histology: Conduct immunohistochemistry to evaluate neuronal survival, synaptic integrity (e.g., PSD-95), and glial activation (Iba1 for microglia, GFAP for astrocytes).

Protocol 2: Traumatic Brain Injury Model (Rat Fluid Percussion Injury) This protocol demonstrates an effective dosing regimen for acute brain injury from an earlier study [2].

  • TBI Induction: Induce moderate traumatic brain injury in rats using a fluid percussion device (2.12–2.16 atm).
  • Drug Administration: Administer this compound intraperitoneally (50 mg/kg, dissolved in 10% DMSO) at 30 minutes, 6 hours, and 12 hours post-injury.
  • Behavioral and Histological Assessment:
    • Motor Function (Days 1-5): Use beam-balance and beam-walk tests.
    • Spatial Learning/Memory (Days 11-15): Use the Morris water maze test.
    • Histopathology (Day 15): Analyze neuronal loss in the hippocampus using cresyl violet staining.

Signaling Pathways and Workflows

The following diagrams illustrate the core concepts of this compound's time-dependent effects and its mechanism of action.

G Start Ischemic Stroke Onset AcutePhase Acute Phase (Hours to Days 1-3) Start->AcutePhase SubacutePhase Subacute/Chronic Phase (Days 3+) AcutePhase->SubacutePhase AS1 MMP-9 Activity Surge AcutePhase->AS1 SS1 Natural MMP-9 Activity (Angiogenesis Tissue Remodeling) SubacutePhase->SS1 AS2 BBB Disruption Lipid Peroxidation Neuroinflammation AS1->AS2 AS3 This compound Treatment (Protective) AS3->AS2 Inhibits SS2 Neurological Recovery SS1->SS2 SS3 Prolonged this compound (Harmful) SS3->SS1 Inhibits SS3->SS2 Impairs

Diagram: The Dual-Role of this compound Timing in Stroke Recovery. This chart illustrates the critical concept that this compound is protective in the acute phase by inhibiting harmful MMP-9 activity, but becomes harmful if prolonged into the subacute phase, where it disrupts essential MMP-9-mediated repair processes.

G IschemicStroke Ischemic Stroke MMP9Surge Surge in MMP-9 Activity IschemicStroke->MMP9Surge Consequences BBB Breakdown Inflammation MMP9Surge->Consequences LipidMetabolism Altered Astrocytic Lipid Metabolism MMP9Surge->LipidMetabolism Ceramide ↑ Ceramide Accumulation (Synaptic Damage) LipidMetabolism->Ceramide Hexosylceramide ↑ Neuroprotective Hexosylceramides LipidMetabolism->Hexosylceramide This compound Shifts Balance SB3CT This compound Intervention SB3CT->MMP9Surge Inhibits SB3CT->Hexosylceramide

Diagram: Mechanism of this compound via Astrocytic Lipid Metabolism. This diagram shows how this compound, by inhibiting the acute MMP-9 surge, modulates astrocytic lipid pathways to reduce toxic lipids and promote neuroprotective ones, leading to improved neuronal survival.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of therapeutic effect in acute phase. Incorrect dosing; delayed treatment initiation. Verify drug preparation and dosage. Ensure the first dose is given as early as possible after reperfusion (within hours) [1] [2].
Improved acute outcomes, but poor long-term recovery. Prolonged inhibition of MMP-9 disrupting natural repair. Limit the treatment duration. Use a short-term regimen (e.g., single or Day 0 dose only) and avoid repeated dosing beyond the first few days [1].
High mortality or toxicity in animals. Vehicle or solvent toxicity; off-target effects. Use the recommended vehicle (e.g., 10% DMSO in saline) and ensure it is prepared correctly. Confirm the dosage is within the studied range (25-50 mg/kg) [1] [4] [2].

Key Technical Considerations

  • Model Specificity: The optimal timing may vary depending on the stroke model (e.g., permanent vs. transient occlusion, severity of occlusion) and the species used. Always conduct pilot studies.
  • Biomarker Monitoring: To precisely define the therapeutic window, consider monitoring biomarkers of MMP-9 activity or downstream effects (e.g., lipid metabolites, inflammatory cytokines) in the plasma or brain tissue at multiple time points [5] [6].
  • Combination Therapy: Given the complexity of stroke pathology, investigate this compound as part of a combination therapy, where it is used acutely to protect the BBB and reduce inflammation, followed by pro-repair treatments in the subacute phase.

References

SB-3CT selective inhibition MMP2 vs MMP9 specificity

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Specificity & Inhibition Data

This compound is a selective thiirane-based inhibitor that potently targets the gelatinases MMP-2 and MMP-9. The table below summarizes key quantitative data from recent research.

Aspect MMP-2 MMP-9 Experimental Context
Inhibition Constant (Ki) Not explicitly stated 19 nM (for parent compound (R)-ND-336, a more potent analog) [1] Enzyme kinetics [1]
Biological Efficacy (In Vivo) Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] Pre-eclampsia (PE) model in rats (25-75 mg/kg/d, intraperitoneal) [2]
Functional Outcome Improved vascular remodeling [2] Improved vascular remodeling [2] Pre-eclampsia (PE) model in rats [2]
Role in Immunotherapy Association with immune features; combination with ICB enhances anti-tumor immunity [3] Association with immune features; combination with ICB enhances anti-tumor immunity [3] Mouse models of melanoma and lung cancer (combined with anti-PD-1/CTLA-4) [3]
Mechanistic Insight Downregulation of PD-L1 mRNA and protein levels in cancer cells [3] Downregulation of PD-L1 mRNA and protein levels in cancer cells [3] In vitro assays on human and mouse cancer cell lines (e.g., A375, LLC) [3]

Key Experimental Protocols

Here are the methodologies for central experiments cited in the research, which you can adapt into troubleshooting guides.

T Cell-Mediated Tumor Cell Killing Assay

This co-culture assay is used to evaluate the effect of this compound on T cell activity [3].

  • T Cell Activation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them for one week in a medium containing a CD3/CD28/CD2 T cell activator and IL-2 (1000 U/mL) to activate the T cells [3].
  • Plate Cancer Cells: Allow adherent cancer cell lines (e.g., melanoma A375) to adhere to a culture plate overnight [3].
  • Co-culture and Treatment: Incubate the cancer cells with the pre-activated T cells at a ratio of 1:3 (cancer cells to T cells) for 48 hours. Include this compound in the treatment medium at the desired concentration (e.g., 25 μM). Include controls with anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL) [3].
  • Outcome Measurement: Assess tumor cell killing, typically by measuring tumor cell viability or death after the co-culture period.
In Vivo Efficacy in Pre-clinical Models

This protocol describes testing this compound in combination with Immune Checkpoint Blockade (ICB) in mouse models [3].

  • Animal Models: Use mouse models of diseases like melanoma (e.g., B16F10) or lung cancer (e.g., Lewis Lung Carcinoma, LLC) [3].
  • Dosing Regimen:
    • This compound: Administer this compound (specific dosage can vary; consult primary literature for optimization).
    • ICB Antibodies: Co-administer monoclonal antibodies against PD-1 (e.g., clone BE0146) and/or CTLA-4 (e.g., clone BE0164) [3].
    • Control Groups: Include groups treated with appropriate isotype controls [3].
  • Efficacy Endpoints:
    • Tumor Burden: Measure tumor volume or weight over time.
    • Survival: Monitor and compare survival time between different treatment groups.
    • Metastasis: Evaluate the impact on metastatic spread in relevant models [3].

Mechanism and Metabolism Diagrams

The following diagrams, generated with Graphviz, illustrate key concepts about this compound.

This compound Enhances Anti-Tumor Immunity

G SB3CT This compound Treatment Inhibit Inhibits MMP2/MMP9 SB3CT->Inhibit Downreg Downregulates PD-L1 Inhibit->Downreg Enhance Enhanced T-cell Activity Downreg->Enhance Outcome Reduced Tumor Burden Enhance->Outcome ICB Immune Checkpoint Blockade (anti-PD-1/CTLA-4) ICB->Enhance

This diagram shows how this compound modulates the tumor microenvironment. By inhibiting MMP2/9, it downregulates PD-L1 on cancer cells. This reduces the "brakes" on the immune system, allowing T-cells to attack the tumor more effectively, especially when combined with immune checkpoint blockade (ICB) therapy [3].

Metabolic Pathways of (R)-ND-336 (this compound Analog)

G Parent (R)-ND-336 (Active, MMP-9 Ki = 19 nM) MAO MAO-A Oxidative Deamination Parent->MAO M1 Metabolite M1 (Acetamide, IC₅₀ > 100 µM) Parent->M1 Rat-specific Aldehyde Arylaldehyde (Transient) MAO->Aldehyde M2 Metabolite M2 (Alcohol, Ki = 390 nM) Aldehyde->M2 Reduction M3 Metabolite M3 (Carboxylic Acid, IC₅₀ > 100 µM) Aldehyde->M3 Oxidation Rat N-Acetylation (Rat-specific) Rat->M1

This diagram illustrates the primary metabolic pathways of (R)-ND-336, a more potent analog of the this compound class. The metabolism is primarily driven by Monoamine Oxidase A (MAO-A), not Cytochrome P450 enzymes, leading to significantly less active metabolites [1]. A minor, rat-specific pathway also exists.

References

SB-3CT pharmacokinetics blood-brain barrier crossing

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Pharmacokinetics & BBB Penetrance

The following table summarizes key quantitative data on how this compound and its metabolite cross the blood-brain barrier, which is crucial for dosing decisions.

Compound Dose Route Brain AUC (pmol·min/mg) Plasma AUC (μM·min) Brain/Plasma AUC Ratio Time above MMP-9 Ki in Brain Key Findings
This compound [1] 25 mg/kg, i.p. 122 179 0.68 >60 min Rapid distribution to brain; levels above Ki (400 nM) for 60 min.
Active Metabolite (compound 2) after this compound dose [1] 25 mg/kg, i.p. 3.31 1.65 2.0 Not specified Crosses BBB; brain levels lower than parent compound.
Active Metabolite (compound 2) alone [1] 25 mg/kg, i.p. 82.8 121 0.68 Not specified Readily crosses BBB.
Active Metabolite (2) from Prodrug (3) [2] 7.8 mg/kg, i.v. (prodrug) 27 49 0.53 20 min Prodrug hydrolyzes to active 2 in blood; 2 achieves therapeutic brain concentrations.

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound, which you can adapt for your research.

Protocol 1: Pharmacokinetics and Brain Distribution in Mice

This protocol is based on a study that developed a sensitive method to measure this compound and its metabolites in plasma and brain [1].

  • Animal Model: Female mice.
  • Dosing: Single intraperitoneal (i.p.) injection of this compound at 25 mg/kg (a common efficacious dose from stroke and TBI models) [1] [3].
  • Sample Collection:
    • Collect plasma and whole brain at multiple time points (e.g., 10, 60, 120, 180 minutes post-injection).
    • For regional distribution, dissect brain areas (brain stem, cerebellum, cortex, hippocampus, striatum) at 10 minutes post-injection.
  • Bioanalysis:
    • Use a validated Ultraperformance Liquid Chromatography (UPLC) method with multiple-reaction monitoring (MRM) detection.
    • Transitions monitored: 305 → 168 m/z for this compound; 321 → 184 m/z for its active metabolite.
  • Data Analysis: Calculate standard pharmacokinetic parameters: Area Under the Curve (AUC), half-life (t1/2), and brain-to-plasma AUC ratio.
Protocol 2: Efficacy Study in a Traumatic Brain Injury (TBI) Model

This protocol demonstrates how to test this compound's therapeutic effect in a neurological disease model [3].

  • Animal Model: Mice subjected to Controlled Cortical Impact (CCI) as a model of severe TBI.
  • Dosing Regimen:
    • Initial dose: Administer this compound (25 mg/kg, i.p.) 30 minutes after the CCI injury.
    • Maintenance dosing: Continue with once-daily i.p. injections for 7 days, as MMP-9 activity remains elevated for this period post-TBI.
  • Assessment of Efficacy:
    • Biochemical: Use gelatin zymography on cortical tissue to confirm the attenuation of MMP-9 activity.
    • Histological: Measure brain lesion volumes using stereology analysis on cresyl violet-stained brain sections.
    • Functional: Evaluate long-term neurobehavioral outcomes using tests for sensorimotor function and spatial learning/memory.

Experimental Workflow for TBI Study

The diagram below outlines the logical sequence and key decision points for a typical efficacy study using this compound in a Traumatic Brain Injury model.

workflow cluster_eff Efficacy Endpoints cluster_pk PK/BBB Analysis Start Start: Induce TBI Model (e.g., Controlled Cortical Impact) ConfirmInjury Confirm MMP-9 Upregulation (e.g., via Gelatin Zymography) Start->ConfirmInjury AdministerCompound Administer this compound (Common: 25 mg/kg, i.p.) ConfirmInjury->AdministerCompound AssessEfficacy Assess Therapeutic Efficacy AdministerCompound->AssessEfficacy PKAnalysis Concomitant PK/BBB Penetrance Study AdministerCompound->PKAnalysis E1 Biochemical: MMP-9 Activity E2 Histological: Lesion Volume E3 Functional: Behavioral Tests P1 Measure Compound Levels in Plasma and Brain P2 Calculate Brain/Plasma AUC

Frequently Asked Questions & Troubleshooting

  • Q1: Does this compound effectively cross the blood-brain barrier?

    • A: Yes, multiple pharmacokinetic studies confirm that this compound and its active metabolite readily cross the BBB. After a single 25 mg/kg i.p. dose in mice, the brain-to-plasma AUC ratio for this compound was 0.68, indicating effective penetration. Brain concentrations remained above the Ki for MMP-9 (400 nM) for at least 60 minutes [1].
  • Q2: What is a typical dosing regimen for this compound in rodent models of neurological disease?

    • A: A common and effective regimen is 25 mg/kg, administered intraperitoneally (i.p.). The timing and duration depend on the disease model:
      • Ischemic Stroke (tMCAO): A single injection after reperfusion [4].
      • Traumatic Brain Injury (TBI): An initial dose 30 minutes post-injury, followed by once-daily injections for 7 days to cover the period of elevated MMP-9 activity [3].
      • Critical Note on Prolonged Inhibition: One study in stroke mice found that prolonged inhibition (injections on Day 0, 2, and 4) impaired neurological recovery and angiogenesis. This suggests timing and duration of treatment are critical and should be optimized for your specific model [4].
  • Q3: The solubility of this compound is poor. Are there any alternatives?

    • A: Yes, a water-soluble O-phosphate prodrug of the active metabolite has been developed. This prodrug itself is inactive but is rapidly hydrolyzed to the active inhibitor in the blood with a half-life of about 43 minutes. The prodrug has vastly improved aqueous solubility (>2000-fold) and, after administration, its active metabolite crosses the BBB and shows efficacy in a TBI model [2].

References

SB-3CT Dosing and Its Effects on T-Cell Proliferation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on how SB-3CT affects T-cell proliferation, based on the search results.

Cell Type / Model This compound Concentration Effect on Proliferation Other Notable Effects Citation
Wild-type mouse CD4+ T cells 10 μM ~80-85% down-regulation --- [1] [2]
Wild-type mouse CD8+ T cells 10 μM ~80-85% down-regulation --- [1] [2]
MMP9-deficient mouse CD4+ T cells N/A (Genetic Model) ~80-85% down-regulation Reduced IL-2 production [1]
MMP9-deficient mouse CD8+ T cells N/A (Genetic Model) ~80-85% down-regulation Reduced IL-2 production [1]
MMP2-deficient mouse T cells N/A (Genetic Model) ~20% reduction --- [1]
Co-culture with cancer cells 25 μM --- Enhances T cell-mediated tumor killing [3]

Detailed Experimental Protocol

Here is a detailed methodology for assessing T-cell proliferation, based on the protocols cited in the search results.

  • 1. T-Cell Isolation and Culture:

    • Isolate CD4+ or CD8+ T cells from mouse spleens (e.g., C57BL/6 mice). A common method is using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to obtain pure populations [1].
    • Culture the isolated T cells in complete RPMI (cRPMI) medium. A typical cell density for the assay is (1 \times 10^5) cells per well in a 96-well plate [1].
  • 2. This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate vehicle. Dimethyl sulfoxide (DMSO) is a commonly used solvent for small molecule inhibitors [3].
    • Pre-treat the T cells with this compound for about 6 hours before stimulation [1]. The search results indicate that a 10 μM concentration is effective for significantly reducing proliferation in standard activation assays [1].
  • 3. T-Cell Stimulation:

    • Stimulate the pre-treated T cells by adding soluble anti-CD3 antibody to the culture. The concentration used in the cited studies was 0.5 - 1 μg/mL [1].
    • Incubate the cells for about 72 hours at 37°C in a 5% CO2 incubator to allow for proliferation [1].
  • 4. Proliferation Measurement:

    • The cited research does not specify the exact assay used in these foundational studies, but common methods to quantify proliferation after the incubation period include:
      • [3H]Thymidine incorporation: Measure radioactive incorporation during DNA synthesis.
      • Dye dilution assays: Use flow cytometry to track the dilution of a fluorescent cell dye (e.g., CFSE) with each cell division [4].

Mechanism of Action and Workflow

This compound is a highly selective, mechanism-based inhibitor that primarily targets the gelatinases MMP2 and MMP9, with MMP9 playing a more critical role in T-cell activation [1] [5]. The following diagram illustrates the typical experimental workflow and the key cellular changes induced by this compound inhibition.

workflow cluster_effects Key Observed Effects Isolate T cells Isolate T cells Pre-treat with this compound Pre-treat with this compound Isolate T cells->Pre-treat with this compound Stimulate with anti-CD3 Stimulate with anti-CD3 Pre-treat with this compound->Stimulate with anti-CD3 Incubate (72h) Incubate (72h) Stimulate with anti-CD3->Incubate (72h) Measure Proliferation Measure Proliferation Incubate (72h)->Measure Proliferation This compound inhibits MMP9 This compound inhibits MMP9 Key Observed Effects Key Observed Effects This compound inhibits MMP9->Key Observed Effects Effect1 Strong ↓ of T-cell Proliferation Key Observed Effects->Effect1 Effect2 Reduced IL-2 Production Key Observed Effects->Effect2 Effect3 Augmented Intracellular Calcium Flux Key Observed Effects->Effect3

Troubleshooting Common Issues

  • Lack of Anti-Proliferative Effect: If this compound does not inhibit proliferation:

    • Verify the stimulation conditions. The effect of this compound is dependent on strong T-cell receptor engagement. Ensure the concentration of anti-CD3 antibody is optimal (e.g., 0.5-1 μg/mL) [1].
    • Confirm inhibitor activity. this compound can be unstable. Ensure proper storage (e.g., at -20°C) and avoid repeated freeze-thaw cycles of the stock solution.
  • Unexpected T-cell Activation: Some researchers might observe enhanced T-cell functions in specific contexts.

    • Consider the disease model. In a cancer immunotherapy setting, this compound was found to modulate the tumor microenvironment and reduce PD-L1 levels on cancer cells, which can enhance the efficacy of T-cell-mediated tumor killing. This is not a direct effect on T-cells but an indirect mechanism that could lead to increased T-cell activity in vivo [3].
  • Low Cell Viability: If cell death is observed:

    • Check the DMSO concentration. The final concentration of the vehicle (DMSO) in the cell culture medium should ideally be kept below 0.1% to avoid cytotoxicity. Dilute the this compound stock solution accordingly.

References

minimizing SB-3CT side effects prolonged inhibition

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Technical Overview

This compound is a potent, mechanism-based inhibitor that selectively targets the gelatinase sub-class of matrix metalloproteinases (MMPs), primarily MMP-2 and MMP-9 [1] [2] [3]. Its selectivity arises from a unique mechanism where the enzyme catalyzes the opening of the thiirane ring in this compound, generating a thiolate that tightly coordinates with the zinc ion in the enzyme's active site, resulting in potent, slow-reversible inhibition [1] [3].

Experimental Protocols and Dosing

The table below summarizes established in vivo dosing regimens for this compound across different animal models.

Disease Model Species Dosage & Route Dosing Schedule (Post-Injury/Surgery) Vehicle Formulation Primary Outcome
Traumatic Brain Injury (TBI) [4] Rat 50 mg/kg, i.p. 30 min, 6 h, 12 h 10% DMSO in saline [4] Improved motor and cognitive function; reduced neuronal loss.
Ischemic Stroke (with tPA) [3] Mouse 25 mg/kg, i.p. 2 h, 4 h (tPA at 4h); or 2h, 4h, 6h (tPA at 6h) 25% DMSO / 65% PEG-200 / 10% H₂O [3] Reduced infarct volume, BBB disruption, and hemorrhage; extended tPA therapeutic window.
Perioperative Neurocognitive Disorders (PND) [5] [6] Aged Rat 25 mg/kg, i.p. 2 h and 4 h 10% DMSO + 90% (20% SBE-β-CD in Saline) [5] [6] Improved learning/memory; reduced neuroinflammation; modulated microglial polarization.

For in vitro studies, this compound has been used at concentrations such as 25 μM in T cell-mediated tumor killing assays [2]. You should determine the optimal concentration for your specific cell line and experimental context.

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding this compound use in the lab.

  • Q1: What is the best way to prepare this compound solutions to ensure stability and bioavailability?

    • A: The choice of vehicle is critical. For in vivo studies, use the formulations specified in the protocols table. The PEG-based vehicle used in stroke studies is particularly well-tolerated for repeated dosing [3]. For in vitro work, a stock solution in 100% DMSO is standard, which should then be diluted into the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
  • Q2: How can I confirm that this compound is working effectively in my model?

    • A: Directly measure the activity of MMP-2 and MMP-9 using gelatin zymography on tissue homogenates or conditioned culture media [2]. A successful inhibition should show reduced gelatinolytic activity. As a downstream functional readout, you can also assess the reduction of MMP substrate cleavage (e.g., laminin) [3] or the restoration of blood-brain barrier integrity (e.g., by reduced IgG extravasation) [3] in neurological models.
  • Q3: The side effects of prolonged inhibition are a concern. How can I minimize them?

    • A: The key is to establish the minimum effective dose and shortest necessary treatment duration. The dosing schedules in the table above are designed for acute intervention. Since this compound is a slow-binding inhibitor with a long residence time in the active site [1], you may not need continuous high dosing. Conduct a time-course experiment to find the latest effective treatment time point (e.g., the stroke study showed efficacy even when treatment was initiated 6 hours post-injury) [3].
  • Q4: Are there any known off-target effects I should be aware of?

    • A: this compound is highly selective for MMP-2 and MMP-9 over other MMPs due to its unique mechanism-based action [1] [3]. However, always include appropriate controls (e.g., vehicle-treated groups) to rule out non-specific effects of the inhibitor or its vehicle. For genetic validation, consider using shRNA knockdown of MMP-2/9 in your cell models [2].

Experimental Workflow Visualization

The diagram below outlines a general workflow for setting up and validating an this compound experiment.

Start Start: Define Experimental Model A Vehicle Optimization Start->A B Dose & Schedule Setup A->B C Administer this compound B->C D Efficacy Assessment C->D E Functional & Phenotypic Readouts D->E End Interpret Data E->End

Key Considerations for Experimental Design

  • Model Dependency: The optimal dose and schedule can vary significantly depending on your specific disease model and species. The protocols provided are a solid starting point, but may require optimization for your system.
  • Mechanistic Studies: To deeply investigate the mechanism, you can combine this compound treatment with techniques like Western blot to check PD-L1 expression in cancer immunotherapy models [2] or immunofluorescence/flow cytometry to analyze microglial polarization in neuroinflammation studies [5].
  • Combination Therapy: this compound has shown great promise in enhancing the efficacy of other treatments, such as immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) [2] and thrombolytics (tPA) [3]. Consider exploring such synergistic combinations in your research.

References

SB-3CT vs. MMP9 Knockout: Experimental Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Intervention Key Findings & Effects Dosage & Administration Behavioral & Functional Tests Molecular & Histological Analysis

| Alzheimer's Disease (AD) [1] | SB-3CT (Pharmacological) | • Reduced anxiety • No change in spatial learning/memory or Aβ levels | Specific dosage not detailed (purchased from Tocris Bioscience) | Elevated plus maze (anxiety), Radial arm water maze (spatial memory) | Brain and plasma Aβ levels (unchanged) | | | MMP9 KO (Genetic) | • Reduced anxiety • Improved sociability & social memory (esp. males) • No change in Aβ levels | N/A (Genetically modified mouse) | Open field test (anxiety), Three-chamber task (sociability) | Brain and plasma Aβ levels (unchanged) | | Fragile X Syndrome (FXS) [2] | This compound (Pharmacological) | • Improved auditory processing • Reduced anxiety & hyperactivity • Enhanced PNN formation & PV levels | 25 mg/kg; Intraperitoneal (i.p.) | EEG (auditory evoked potentials), Open field test | PNN/PV immunofluorescence, Western Blot (p-TrkB, p-Akt) | | Traumatic Brain Injury (TBI) [3] | This compound (Pharmacological) | • Improved motor function & spatial memory • Preserved hippocampal neurons • Reduced caspase-3 expression | 50 mg/kg; i.p. at 30 min, 6 h, and 12 h post-TBI | Beam-walk/balance, Morris Water Maze (spatial memory) | Fluoro-Jade, Cresyl violet, Immunofluorescence | | Visual Cortex Plasticity [4] | This compound (Pharmacological) | • 7-day inhibition: Suppressed ocular dominance plasticity in healthy mice • Post-stroke inhibition: Rescued compromised plasticity | 50 mg/kg; twice daily via i.p. injection | Optical imaging of intrinsic signals, Optomotor reflex test | N/A |

Detailed Experimental Protocols

For researchers looking to implement these models, here are the specific methodologies used in the cited studies.

This compound Administration Protocols
  • Preparation: this compound is typically dissolved in a vehicle solution. Common formulations include 10% DMSO in saline [3] or a suspension in 10% DMSO + 90% (20% SBE-β-CD in Saline) [5].
  • Dosage and Route: The most frequently used dosage is 25-50 mg/kg, administered via intraperitoneal (i.p.) injection [5] [3] [2].
  • Dosing Regimen: The timing depends on the model:
    • Single acute dose: In the Fragile X study, a single 25 mg/kg injection was given at postnatal day (P)22-23 [2].
    • Multiple doses over days: For visual cortex plasticity, 50 mg/kg was injected twice daily for 7 days [4].
    • Post-injury protocol: For TBI, 50 mg/kg was given at 30 minutes, 6 hours, and 12 hours after injury [3].
Key Behavioral Assays and Their Purpose
  • Elevated Plus Maze & Open Field Test: Measure anxiety-like behavior [1].
  • Radial Arm Water Maze & Morris Water Maze: Assess spatial learning and memory [1] [3].
  • Three-Chamber Sociability Test: Evaluates social interaction and social recognition memory [1].
  • Beam-Walk and Beam-Balance Tests: Quantify vestibulomotor function and coordination after TBI [3].
  • Optomotor Reflex Test & Optical Imaging: Measure visual capability and cortical plasticity in visual cortex studies [4].
  • Electroencephalography (EEG): Records neural oscillations and sound-evoked potentials to assess auditory processing deficits [2].

Signaling Pathways in FXS and the Role of this compound

The diagram below illustrates the proposed mechanism by which this compound alleviates deficits in a Fragile X Syndrome (FXS) mouse model, based on the experimental data [2].

G FMR1_KO Fmr1 Knockout Elevated_MMP9 Elevated MMP-9 Activity FMR1_KO->Elevated_MMP9 Impaired_PNN Impaired PNN Formation Elevated_MMP9->Impaired_PNN PV_Interneuron PV Interneuron Dysfunction Impaired_PNN->PV_Interneuron Neural_Deficits Neural & Behavioral Deficits: Auditory Hypersensitivity, Anxiety PV_Interneuron->Neural_Deficits SB3CT This compound Intervention Inhibits_MMP9 Inhibits MMP-9 SB3CT->Inhibits_MMP9 Enhanced_PNN Enhanced PNN Formation Inhibits_MMP9->Enhanced_PNN TrkB Increased TrkB Phosphorylation Inhibits_MMP9->TrkB Normalizes Signaling Improved_Function Improved Neural & Behavioral Function Enhanced_PNN->Improved_Function TrkB->Improved_Function

Research Implications and Model Selection

The compiled data shows that both pharmacological inhibition with this compound and genetic knockout of MMP9 are robust validation tools, but they serve slightly different purposes.

  • Complementary Strengths: The research consistently shows that both interventions produce similar phenotypic rescues in behavior (e.g., reduced anxiety) without altering core pathology like Aβ levels in AD models [1]. This strengthens the conclusion that the observed benefits are specifically due to MMP9 inhibition.
  • Choosing a Model:
    • This compound offers temporal control, allowing you to inhibit MMP9 during a specific developmental window or after an injury has occurred [2] [4].
    • Genetic Knockout provides a complete and lifelong absence of the protein, which is useful for studying developmental roles and avoiding potential off-target effects of chemical inhibitors.

References

SB-3CT compared to other gelatinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SB-3CT Profile and Mechanism

Feature Description
Target Enzymes Matrix Metalloproteinase-2 (MMP-2) and MMP-9 (Gelatinases) [1] [2]
Inhibition Constant (Ki) MMP-2: 13.9 nM; MMP-9: 400-600 nM [1] [2] [3]
Mechanism of Action Mechanism-based, slow-binding inhibitor. The enzyme's active site catalyzes thiirane ring-opening, generating a tight-binding thiolate species [1] [4] [5]
Key Differentiator High selectivity for gelatinases over other MMPs [6] [2]
Blood-Brain Barrier (BBB) Penetration Yes, rapidly crosses the BBB with a brain-to-plasma AUC ratio of 0.68 [1] [4]

This compound's "pathologically activated therapy" mechanism ensures it is predominantly activated at the site of pathological gelatinase activity, sparing normal tissue function [7].

Efficacy in Preclinical Disease Models

The following table outlines the therapeutic efficacy of this compound in various animal models, showcasing its broad potential.

Disease Model Species Dosing Regimen & Route Key Efficacy Findings
Embolic Focal Cerebral Ischemia Mouse 25 mg/kg; i.p. at 2 and 4 hours post-ischemia [7] Attenuated infarct volume, ameliorated neurobehavioral outcomes, reduced hemorrhage, protected neurovasculature [7]
Traumatic Brain Injury (TBI) Rat 50 mg/kg; i.p. at 30 min, 6, and 12 hours post-TBI [3] Improved motor function and spatial learning/memory, preserved hippocampal neurons, reduced neurodegeneration [3]
Cancer Immunotherapy Mouse Combined with anti-PD-1 and/or anti-CTLA-4 antibodies [6] Enhanced efficacy of immune checkpoint blockade; reduced tumor burden, improved survival; modulated tumor microenvironment [6]
Spinal Cord Injury & Subarachnoid Hemorrhage Rat Cited as effective in animal models [1] [4] Reduced infiltration of monocytes, decreased extravasation and apoptotic cell death, prevented laminin degradation [1] [4]

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here are summaries of the key methodologies used in the cited literature.

  • Pharmacokinetics and Brain Penetration [4]:

    • Method: A single intraperitoneal dose (25 mg/kg) was administered to female mice. A sensitive bioanalytical method using ultraperformance liquid chromatography (UPLC) with multiple-reaction monitoring (MRM) detection was developed to measure levels of this compound and its metabolites in plasma and brain tissue over time.
    • Measurement: The systemic exposure (AUC) in brain and plasma was calculated to determine the brain-to-plasma ratio, confirming BBB penetration.
  • Embolic Stroke Model and Treatment [7]:

    • Model: A fibrin-rich autologous clot was injected into the middle cerebral artery (MCA) of mice to induce embolic focal cerebral ischemia.
    • Treatment: this compound (25 mg/kg) or vehicle was administered intraperitoneally at 2 and 4 hours after the induction of ischemia.
    • Outcome Assessment: Infarct volume was measured, and neurobehavioral outcomes were assessed using standardized scoring. Brain tissue was analyzed for MMP-9 levels, laminin degradation, and hemorrhagic volume.
  • TBI Model and Functional Recovery [3]:

    • Model: A fluid percussion device was used to induce moderate TBI in rats.
    • Treatment: this compound (50 mg/kg in 10% DMSO) or vehicle was injected intraperitoneally at 30 minutes, 6 hours, and 12 hours after injury.
    • Behavioral Testing: Beam-balance/beam-walk tests were used to assess motor function on post-operative days 1-5. The Morris water maze (MWM) was used to evaluate spatial learning and memory on days 11-15.
  • Cancer Immunotherapy Combination Study [6]:

    • In Vitro: A T cell-mediated tumor cell killing assay was performed. Activated human T cells were co-cultured with cancer cells in the presence or absence of this compound (25 μM) to determine its effect on T cell activity and PD-L1 levels.
    • In Vivo: this compound was administered to mouse models with melanoma and lung cancer, in combination with anti-PD-1 and/or anti-CTLA-4 antibodies. Tumor burden and survival time were monitored.

Visualizing the Workflow in a Preclinical Study

The DOT script below outlines a typical workflow for evaluating a drug like this compound in a preclinical disease model, which you can render using Graphviz.

G cluster_phase1 1. Pre-Study cluster_phase2 2. Intervention cluster_phase3 3. Post-Intervention Analysis title Preclinical In Vivo Efficacy Study Workflow P1_A Animal Model Selection P1_B Dosing Regimen Optimization P1_A->P1_B P1_C Pharmacokinetic Analysis P1_B->P1_C P2_A Disease Model Induction P1_C->P2_A P2_B Compound/Vehicle Administration P2_A->P2_B P3_A Functional & Behavioral Tests P2_B->P3_A P3_B Histological & Molecular Analysis P3_A->P3_B P3_C Data Synthesis & Conclusion P3_B->P3_C

This workflow is generalized from protocols used in the cited studies on stroke, TBI, and cancer [7] [3] [6].

Key Conclusions for Researchers

  • Primary Advantage: this compound's main advantage over earlier, broad-spectrum MMP inhibitors is its high selectivity for MMP-2 and -9, which is intended to reduce the off-target effects and joint toxicity (musculoskeletal syndrome) that plagued first-generation inhibitors [6] [3].
  • Critical Feature for CNS Applications: Its demonstrated ability to cross the blood-brain barrier makes it a particularly promising candidate for treating neurological conditions where this is a major hurdle [1] [4].
  • Emerging Application: Recent research highlights its potential as a combinatorial agent in cancer immunotherapy, where it modulates the tumor microenvironment and enhances the efficacy of checkpoint blockade therapy [6].

References

SB-3CT efficacy vs genetic deletion MMP9 vascular remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: SB-3CT vs. Genetic MMP9 Deletion

Disease Model Intervention Key Efficacy Findings on Vascular Remodeling Citation
Ischemic Stroke This compound Improved neurological outcomes; attenuated BBB breakdown by inhibiting MMP-9-mediated degradation of basement membrane and endothelial tight junction proteins. [1] [2]
Genetic MMP9 Deletion (Mmp9 KO) Attenuated BBB breakdown; effects on brain tissue injury and neurological outcomes were comparable to L13 (MMP-9 neutralizing antibody) treatment. [1]
Metastatic Brain Colonization This compound Reduced penetration of metastatic cancer cells across the Blood-Brain Barrier (BBB) and limited micrometastasis formation. [3]
Genetic MMP9 Deletion (Mmp9−/−) Significantly reduced BBB breach and colonization of the brain parenchyma by metastatic tumor cells. [3]
Pre-eclampsia (PIH) This compound Significantly decreased blood pressure and improved vascular remodeling in model rats. Reduced MMP2/9 levels and activities. [4]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited experiments.

  • TTC Stain for Ischemic Stroke (Genetic Deletion)

    • Animal Model: Male C57BL/6 mice (8-10 weeks old) and homozygous Mmp9 knockout (KO) mice [1].
    • Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) was induced by inserting a silicone-coated nylon filament into the internal carotid artery to block the MCA for 60 minutes, followed by reperfusion [1].
    • Analysis: Brain tissue was sectioned and stained with 2,3,5-Triphenyltetrazolium chloride (TTC) to quantify the infarct volume. Neurological deficit scores were also assessed [1].
  • Gelatin Zymography (Pre-eclampsia Model)

    • Animal Model: Pregnant rats (nine-week-old) were used, including a reduced utero-placental perfusion pressure (RUPP) model for pre-eclampsia [4].
    • Intervention: this compound was administered via intraperitoneal injection at 25, 50, or 75 mg/kg/day for 7 days [4].
    • Tissue Analysis: The activities of MMP2 and MMP9 in the aorta abdominalis were tested using gelatin zymography. This technique uses a gelatin-embedded polyacrylamide gel to detect and quantify the proteolytic activity of these enzymes [4].
  • Intravital Fluorescence Microscopy (Metastasis Model)

    • Method: Breast and melanoma brain metastatic cells were injected into mice via the intracardiac route to model arrest in brain capillaries [3].
    • Visualization: Intravital fluorescence microscopy and serial reconstruction of ultrastructural sections were used to analyze BBB breach and subsequent colonization of the brain in real-time [3].
    • Intervention: The study used both genetic targeting (Mmp9−/− mice) and pharmacological blockade with this compound [3].

Mechanism of Action Diagram

The following diagram illustrates the core pathway by which MMP9 disruption, whether by this compound or genetic deletion, leads to improved vascular remodeling, integrating findings across the disease models discussed.

G Start Disease Insult (Stroke, Metastasis, Pre-eclampsia) MMP9_Upregulation MMP-9 Upregulation & Activation Start->MMP9_Upregulation Substrate_Cleavage Cleavage of ECM, Tight Junction Proteins, and RAGE MMP9_Upregulation->Substrate_Cleavage Intervention Intervention Point MMP9_Upregulation->Intervention Pathological_Effects Pathological Effects Substrate_Cleavage->Pathological_Effects BBB_Breakdown BBB Disruption Pathological_Effects->BBB_Breakdown Vascular_Remodeling Aberrant Vascular Remodeling Pathological_Effects->Vascular_Remodeling Inflammation Enhanced Neuroinflammation Pathological_Effects->Inflammation SB3CT This compound Inhibition Intervention->SB3CT Pharmacological Genetic_Deletion Genetic MMP9 Deletion Intervention->Genetic_Deletion Genetic MMP9_Blocked MMP-9 Activity Blocked SB3CT->MMP9_Blocked Genetic_Deletion->MMP9_Blocked Protective_Outcomes Protective Outcomes MMP9_Blocked->Protective_Outcomes BBB_Protected BBB Integrity Protected Protective_Outcomes->BBB_Protected Remodeling_Improved Vascular Remodeling Improved Protective_Outcomes->Remodeling_Improved Inflammation_Reduced Neuroinflammation Reduced Protective_Outcomes->Inflammation_Reduced

Key Interpretations for Research and Development

  • Efficacy Profile: this compound shows comparable efficacy to genetic MMP9 deletion in key vascular pathologies like protecting the BBB after stroke and preventing metastatic penetration [1] [3]. This suggests it is a highly effective pharmacological tool and validates MMP9 as a drug target in these contexts.
  • Mechanistic Specificity: The diagram shows that both interventions converge on the same core mechanism: blocking MMP-9's detrimental proteolytic activity on critical substrates in the vascular environment [1] [5]. This action underlies the observed improvement in vascular structure and function.
  • Considerations for Use:
    • Dual Inhibition: Be aware that this compound also inhibits the closely related enzyme MMP2 [4] [6]. This could be beneficial in conditions where both enzymes contribute to pathology (e.g., pre-eclampsia [4]) but may complicate the interpretation of effects attributable solely to MMP9 inhibition.
    • Therapeutic Window: Research in stroke models indicates that while acute MMP-9 inhibition is protective, prolonged inhibition might impair beneficial recovery processes like angiogenesis later on [2]. Timing and duration of treatment are critical factors for therapeutic development.

References

Neuroprotective Efficacy of SB-3CT in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Reported Efficacy & Key Findings Dosing Regimen Citations
Ischemic Stroke Reduced infarct volume; rescued neurons from apoptosis; protected blood-brain barrier; improved neurological function. 25 mg/kg, i.p. (single or multiple doses around reperfusion) [1] [2]
Traumatic Brain Injury (TBI) Attenuated brain lesion volumes, neuronal loss, and dendritic degeneration; reduced microglial activation and astrogliosis; improved sensorimotor function and spatial learning. 25-50 mg/kg, i.p. (starting 30 mins post-injury, with repeated doses) [3] [4]
Spinal Cord Injury Showed efficacy in animal models; the class of compounds is considered promising. Information not fully specified in results. [5]
Perioperative Neurocognitive Disorders (PND) Improved learning and memory performance in aged rats; reduced hippocampal inflammation and modulated microglial polarization. 25 mg/kg, i.p. (at 2h and 4h post-operation) [6]

Key Characteristics of SB-3CT vs. Other Inhibitor Classes

The value of this compound becomes clear when compared to other historical approaches to MMP inhibition.

Feature This compound Broad-Spectrum MMP Inhibitors (e.g., Marimastat) Engineered TIMP-1
Mechanism Mechanism-based, "suicide" inhibitor; selective for gelatinases (MMP-2/9) [1]. Broad-spectrum, often zinc-chelating (e.g., hydroxamates). Engineered natural protein inhibitor [7].
Specificity High selectivity for MMP-2 and MMP-9. Ki in nanomolar range for MMP-2/9 vs. micromolar for other MMPs [1]. Low specificity; inhibits multiple MMPs, leading to off-target effects [1]. Designed for high specificity for MMP-9 [7].
Blood-Brain Barrier (BBB) Penetration Yes, rapidly absorbed and distributed to the brain [5] [4]. Not a consistent feature for all. Information not specified in search results (large protein molecule).
Clinical Trial Outcomes / Limitations Preclinical data shows efficacy and no reported joint toxicity. Failed in clinical trials due to off-target effects like musculoskeletal syndrome [8] [1]. Still in preclinical research stages [7].
Key Advantage Favorable combination of high selectivity and BBB penetration. Historical benchmark, but clinically limited by toxicity. Novel biological approach with high specificity potential.

Detailed Experimental Protocols from Key Studies

For research reproducibility, here are the methodologies from pivotal papers on this compound.

  • Focal Cerebral Ischemia Model (2005 Study) [1]: Mice were subjected to transient focal cerebral ischemia by occluding the right middle cerebral artery (MCA) for 2 hours, followed by reperfusion. This compound (25 mg/kg) or vehicle was administered intraperitoneally 30 minutes before ischemia and again immediately before reperfusion. Control groups received vehicle. Infarct volume was quantified 24 hours after reperfusion using TTC staining, and neurological deficits were assessed using a standardized scoring system. Gelatin zymography was used to measure MMP-9 activity in brain homogenates.
  • Traumatic Brain Injury Model (2013 Study) [4]: A controlled cortical impact (CCI) model was used to induce severe TBI in mice. This compound (25 mg/kg/day) or vehicle was administered intraperitoneally for 7 days, starting shortly after the injury. Brain lesion volumes were assessed, and neuronal loss was evaluated. Long-term neurobehavioral outcomes were tested using sensorimotor function tests (e.g., beam walk) and cognitive tests (e.g., Morris water maze for spatial learning and memory) over several weeks post-injury.
  • Pharmacokinetics and BBB Penetration (2012 Study) [5]: A sensitive bioanalytical method based on ultraperformance liquid chromatography was developed. Levels of this compound and its active metabolite were measured in the plasma and brain of animals after administration, confirming the compound's rapid absorption and distribution to the brain.

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through several interconnected pathways, as illustrated below.

G Injury Brain Injury (Stroke, TBI) MMP9 MMP-9 Activation/Expression Injury->MMP9 Laminin Laminin Degradation MMP9->Laminin BBB Blood-Brain Barrier (BBB) Disruption MMP9->BBB Inflammation Neuroinflammation (Microglial Activation, Astrogliosis) MMP9->Inflammation LipidMetabolism Altered Astrocytic Lipid Metabolism MMP9->LipidMetabolism PD_L1 Reduced PD-L1 Expression (On Cancer Cells) MMP9->PD_L1 In Cancer Context SB3CT This compound Inhibition SB3CT->MMP9  Inhibits Apoptosis Neuronal Apoptosis Laminin->Apoptosis Outcomes Detrimental Outcomes (Infarct, Neuronal Loss, Cognitive Deficit) Apoptosis->Outcomes BBB->Outcomes Inflammation->Outcomes LipidMetabolism->Outcomes

The diagram above shows that this compound specifically inhibits MMP-9, which is upregulated after brain injury. This inhibition blocks several downstream pathological processes.

Beyond its core mechanism, recent studies reveal two additional pathways through which this compound modulates disease:

  • Modulation of Astrocytic Lipid Metabolism (in Stroke): A 2025 study found that this compound treatment significantly restrains astrocytic cholesterol metabolism by modulating the sphingolipid and glycerophospholipid pathways. It reduces harmful ceramide accumulation and promotes an increase in neuroprotective hexosylceramides, leading to improved neuronal survival and synaptic integrity [2].
  • Potential for Cancer Immunotherapy: In oncology models, this compound modulates the tumor microenvironment. It significantly diminishes both mRNA and protein levels of PD-L1 in cancer cells. When combined with immune checkpoint blockade (anti-PD-1/anti-CTLA-4), it enhances therapeutic efficacy against primary and metastatic tumors [8].

Conclusion and Research Implications

The accumulating preclinical evidence across stroke, TBI, and other CNS injuries is compelling. Future work should focus on:

  • Further elucidating its effects on non-traditional pathways like lipid metabolism.
  • Optimizing therapeutic windows to balance efficacy with the physiological roles of MMPs in recovery.
  • Translating these robust preclinical findings into clinical trial paradigms.

References

Comparative Analysis of Small-Molecule PD-1/PD-L1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of SB-3CT and other small molecule inhibitors based on the search results.

Inhibitor Name Primary Target Reported Effect on PD-L1 Key Experimental Findings Stage of Development (per results)
This compound MMP2/MMP9 [1] [2] Significantly diminishes both mRNA and protein levels [1] [2] Enhanced efficacy of anti-PD-1/CTLA-4 in mouse models; reduced tumor burden [1] [2] Pre-clinical research
Apigenin (API) & Cosmosiin (COS) PD-1/PD-L1 interaction [3] Blocks PD-1/PD-L1 interaction (COS has higher affinity for PD-L1) [3] COS showed ~63% inhibition in ELISA; oral administration inhibited tumor growth in mice [3] Pre-clinical research
A56 PD-L1 dimer [4] Stabilizes PD-L1 dimer, blocking PD-1 interaction [4] Molecular dynamics simulations show superior binding affinity and stability vs. BMS-202 and LP23 [4] Computational discovery
INCB099280 PD-L1 (oral inhibitor) [5] [6] Disrupts PD-1/PD-L1 interaction [5] [6] Information not available in search results Phase II clinical trials [5] [6]

Detailed Insights on this compound and Other Inhibitors

  • This compound's Unique Mechanism: Unlike direct blockers, this compound modulates the tumor immune microenvironment by inhibiting matrix metalloproteinases MMP2 and MMP9. This action leads to the downregulation of PD-L1 at both the transcriptional and translational levels, addressing immune escape at its root [1] [2].
  • Natural Direct Blockers - Apigenin and Cosmosiin: These plant-derived flavonoids directly block the PD-1/PD-L1 interaction. Cosmosiin, in particular, demonstrates higher potency due to its monosaccharide group at the C7 position. It has a dissociation constant (Kd) of 85 µM for PD-L1, indicating a direct binding affinity [3].
  • Novel Designed Inhibitors - A56: A56 is a novel small molecule designed to stabilize the PD-L1 dimer in a "closed" conformation, which physically prevents its binding to PD-1. Computational studies rank it as having superior binding stability and affinity compared to other inhibitors like BMS-202 [4].

Understanding Key Pharmacological Metrics

When reviewing inhibitor data, understanding the difference between key metrics is crucial [7]:

  • Kd (Dissociation Constant): Measures binding affinity between a drug and its target. A lower Kd indicates tighter binding [7].
  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration needed to inhibit a biological process by 50%. A lower IC₅₀ indicates higher potency for an inhibitor [7] [8].
  • EC₅₀ (Half-Maximal Effective Concentration): The concentration needed to induce a 50% response. A lower EC₅₀ indicates higher potency for an agonist or activator [7] [8].

Experimental Protocols from Key Studies

Here are the methodologies for the main experiments cited in the comparison tables.

1. Protocol: T Cell-Mediated Tumor Killing Assay (for this compound and Natural Blockers)

  • Purpose: To evaluate the functional impact of the inhibitor on immune cell-mediated cancer cell death [1] [3].
  • Workflow:
    • T Cell Activation: Human peripheral blood mononuclear cells (PBMCs) are activated using a CD3/CD28/CD2 T cell activator and IL-2 for one week [1].
    • Co-culture: Cancer cells are plated and allowed to adhere. Activated T cells are added to the cancer cells at a specific ratio (e.g., 3:1, T cells to cancer cells) in the presence or absence of the inhibitor (e.g., this compound at 25µM) [1].
    • Measurement: After 48 hours of co-culture, cancer cell viability is measured to determine the level of T cell-mediated killing potentiated by the inhibitor [1].

2. Protocol: PD-1/PD-L1 Binding Blockade ELISA (for Direct Blockers like Cosmosiin)

  • Purpose: To directly test if a compound can disrupt the interaction between PD-1 and PD-L1 proteins [3].
  • Workflow:
    • An ELISA plate is coated with one of the proteins (e.g., PD-L1).
    • The test compound is added at various concentrations.
    • The binding partner (e.g., PD-1) is added. The amount of PD-1 that successfully binds to PD-L1 is detected using a labeled antibody.
    • The percentage of inhibition is calculated by comparing results with and without the inhibitor [3].

3. Protocol: Molecular Dynamics Simulations (for A56)

  • Purpose: To understand the binding stability, affinity, and conformational changes induced by a small molecule at the atomic level [4].
  • Workflow:
    • System Setup: The 3D crystal structure of the target (PD-L1 dimer) is obtained from a protein data bank. The small molecule inhibitor is docked into the binding site.
    • Simulation: The behavior of the complex is simulated in a solvated, near-physiological environment over time (nanoseconds to microseconds).
    • Analysis: Key analyses include calculating binding free energy, identifying crucial interacting residues (e.g., using alanine scanning), and observing correlated motions within the protein (e.g., using Principal Component Analysis) [4].

Mechanism of Action: this compound vs. Direct PD-L1 Inhibitors

The diagram below illustrates the fundamental difference in how this compound and direct inhibitors like Cosmosiin and A56 affect the PD-1/PD-L1 pathway.

Interpretation Guide for Researchers

  • For this compound: Its value lies in its unique, indirect mechanism targeting the tumor microenvironment (MMPs), which may benefit cancers where MMP2/9 are key drivers of immune suppression and PD-L1 upregulation [1] [2].
  • For Direct Inhibitors (API, COS, A56): These are valuable for their precise, targeted action. Cosmosiin's defined Kd offers a clear metric for binding affinity, while A56's designed stability is a key advantage from computational models [3] [4].
  • Critical Appraisal of Data: Note that data for A56 is currently from molecular dynamics simulations only [4]. While highly informative, this requires validation through in vitro and in vivo experiments to confirm efficacy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

306.03843665 g/mol

Monoisotopic Mass

306.03843665 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Dates

Last modified: 08-15-2023
1: Jia F, Yin YH, Gao GY, Wang Y, Cen L, Jiang JY. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat. J Neurotrauma. 2014 Jul 1;31(13):1225-34. doi: 10.1089/neu.2013.3230. Epub 2014 Jun 3. PubMed PMID: 24661104; PubMed Central PMCID: PMC4082357.
2: Zhou J, Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue. J Chem Theory Comput. 2010 Nov 9;6(11):3580-3587. PubMed PMID: 21076643; PubMed Central PMCID: PMC2976054.
3: Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. Matrix metalloproteinase 2 (MMP2) inhibition: DFT and QM/MM studies of the deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT. J Phys Chem B. 2010 Jan 21;114(2):1030-7. doi: 10.1021/jp909327y. PubMed PMID: 20039633; PubMed Central PMCID: PMC2821710.
4: Tao P, Fisher JF, Mobashery S, Schlegel HB. DFT studies of the ring-opening mechanism of SB-3CT, a potent inhibitor of matrix metalloproteinase 2. Org Lett. 2009 Jun 18;11(12):2559-62. doi: 10.1021/ol9008393. PubMed PMID: 19445474; PubMed Central PMCID: PMC2821186.

Explore Compound Types